MS21570
Description
Propriétés
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MS21570: A Technical Guide to its Mechanism of Action as a GPR171 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of MS21570, a selective antagonist of the G protein-coupled receptor 171 (GPR171). The content herein summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action
This compound functions as a selective antagonist of GPR171, a receptor for the endogenous neuropeptide BigLEN.[1][2][3][4][5] GPR171 is coupled to inhibitory Gαi/o proteins.[6] The binding of an agonist, such as BigLEN, to GPR171 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent hyperpolarization of neurons.[3] this compound exerts its effect by blocking the binding of BigLEN to GPR171, thereby preventing this downstream signaling.[3][5] This antagonistic action has been shown to modulate anxiety-like behaviors and fear conditioning.[1][3][5][7]
Caption: GPR171 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data associated with this compound's activity.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Description |
| IC50 | 220 nM | Concentration of this compound required to inhibit 50% of GPR171 activity in response to an agonist.[1][2][4] |
Table 2: In Vivo Administration and Behavioral Effects of this compound
| Behavioral Assay | Animal Model | Dosage | Route | Key Finding |
| Elevated Plus Maze | Mouse | 5 mg/kg | i.p. | Increased time spent in open arms, suggesting an anxiolytic effect.[1][8] |
| Fear Conditioning | Mouse | 5 mg/kg | i.p. | Significantly attenuated freezing behavior 24 hours after conditioning, indicating an effect on fear memory consolidation.[1][8] |
| Feeding Behavior | AgRP-IRES-Cre mice with DREADD in arcuate nucleus | 3.5 mg/kg | i.p. | Attenuated the increase in food intake induced by CNO (clozapine N-oxide).[1][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
GPR171 Antagonist Activity Assay (cAMP Assay)
This protocol describes a competitive assay to determine the IC50 of this compound.
-
Cell Preparation:
-
HEK293 cells stably expressing GPR171 are cultured to ~80% confluency.
-
Cells are harvested, centrifuged, and resuspended in stimulation buffer.
-
-
Assay Protocol:
-
A serial dilution of this compound is prepared.
-
The cell suspension is added to a 384-well plate.
-
The this compound dilutions are added to the wells.
-
An EC80 concentration of a GPR171 agonist (e.g., BigLEN) is added to all wells except the negative control.
-
The plate is incubated to allow for cAMP production.
-
Cell lysis and cAMP detection are performed using a suitable assay kit (e.g., HTRF-based).
-
-
Data Analysis:
-
The luminescence or fluorescence signal is measured.
-
A standard curve is used to convert the signal to cAMP concentration.
-
The IC50 is calculated by plotting the percent inhibition against the log concentration of this compound.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Elevated Plus Maze Protocol
This protocol is used to assess anxiety-like behavior in rodents.[9][10][11][12][13]
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Mice are administered this compound (5 mg/kg, i.p.) or vehicle 15 minutes before the test.[8]
-
Test Procedure:
-
Each mouse is placed in the center of the elevated plus maze, facing an open arm.
-
The mouse is allowed to freely explore the maze for 5 minutes.
-
Behavior is recorded via an overhead video camera.
-
-
Data Analysis:
-
The time spent in the open and closed arms is quantified using tracking software.
-
Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms.
-
Contextual Fear Conditioning Protocol
This protocol assesses the impact of this compound on the consolidation of fear memory.[3][5][7][14]
-
Day 1: Conditioning
-
Mice are placed in a conditioning chamber.
-
After a 2-minute acclimation period, a 2-second, 0.6 mA foot shock is delivered.[3]
-
Mice remain in the chamber for an additional 2 minutes.
-
This compound (5 mg/kg, i.p.) is administered 15 minutes before and immediately following the conditioning session.[8]
-
-
Day 2: Contextual Fear Test
-
24 hours after conditioning, mice are returned to the same chamber for 5 minutes without any shock.
-
Freezing behavior (immobility except for respiration) is measured.
-
-
Data Analysis:
-
The percentage of time spent freezing is calculated.
-
A reduction in freezing time in the this compound-treated group compared to the vehicle group suggests an impairment in the consolidation of contextual fear memory.
-
Caption: Logical relationship between this compound, its mechanism, and behavioral outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Elevated plus maze protocol [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. mmpc.org [mmpc.org]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
GPR171: A Comprehensive Technical Guide to its Core Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 171 (GPR171) is a Class A rhodopsin-like GPCR that has emerged as a significant therapeutic target due to its diverse physiological roles. Initially an orphan receptor, it was deorphanized with the discovery of its endogenous ligand, the neuropeptide BigLEN, a cleavage product of the proSAAS protein.[1][2] GPR171 is implicated in a wide array of biological processes, including the regulation of feeding and metabolism, pain perception, and immune responses.[3][4] This in-depth guide provides a technical overview of the core functions of GPR171, its signaling mechanisms, pharmacology, and detailed methodologies for its study.
Core Function and Biological Roles
GPR171's primary function is to act as a receptor for the 16-amino acid neuropeptide BigLEN.[2][5] The interaction is highly specific, with the C-terminal four amino acids of BigLEN being sufficient for receptor binding and activation.[6] GPR171 couples to inhibitory Gαi/o proteins, and its activation leads to the suppression of adenylyl cyclase activity and a consequent reduction in intracellular cyclic AMP (cAMP) levels.[7][8] This fundamental signaling mechanism underlies its diverse physiological effects.
1. Feeding and Metabolism: The BigLEN-GPR171 system is a key regulator of energy homeostasis.[7] Expressed in hypothalamic nuclei crucial for appetite control, GPR171 activation has been demonstrated to increase food intake and body weight in murine models.[2][9] Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus results in a significant decrease in feeding behavior, highlighting it as a potential target for anti-obesity therapeutics.[6]
2. Pain Modulation: GPR171 and its ligand, BigLEN, are expressed in key brain regions of the descending pain modulatory pathway, including the periaqueductal gray.[3] Preclinical studies have shown that GPR171 agonists possess antinociceptive properties in models of chronic inflammatory and neuropathic pain.[3][10] Notably, these analgesic effects can exhibit sexual dimorphism, a critical consideration for drug development.[3]
3. Immune Regulation: A more recent and exciting discovery is the role of GPR171 as an immune checkpoint receptor.[4][11] GPR171 is expressed on T-cells, and its expression is upregulated upon antigen stimulation.[4][12] Activation of GPR171 by BigLEN suppresses T-cell receptor (TCR)-mediated signaling pathways and inhibits T-cell proliferation.[4][11] This positions GPR171 as a novel target for cancer immunotherapy, with the potential to enhance anti-tumor immune responses by blocking its inhibitory function.[4][11]
Quantitative Data Presentation: Pharmacology of GPR171
The study of GPR171 has been facilitated by the availability of its endogenous ligand and synthetic pharmacological tools.
| Compound | Type | Affinity/Potency | Reference(s) |
| BigLEN (mouse) | Endogenous Agonist | Kd: ~0.5 nM | [13] |
| BigLEN (rat) | Endogenous Agonist | EC50: 1.6 nM | [13] |
| MS15203 | Synthetic Agonist | Potent and selective | [13] |
| MS21570 | Synthetic Antagonist | IC50: 220 nM | [13] |
GPR171 Signaling Pathway
The canonical signaling pathway for GPR171 involves its interaction with Gαi/o proteins upon agonist binding. This interaction leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to the observed physiological responses.
Caption: Canonical GPR171 Signaling Pathway.
Detailed Experimental Protocols
Ligand Binding Assay
This protocol is fundamental for characterizing the affinity of ligands for GPR171.
Methodology:
-
Membrane Preparation: Homogenize GPR171-expressing cells (e.g., transfected CHO or HEK293 cells) or tissues (e.g., mouse hypothalamus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[5]
-
Radioligand Binding: Use a radiolabeled form of BigLEN, such as [125I]Tyr-BigLEN.[5]
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in a final volume of binding buffer.
-
Competition Binding: Incubate the membrane protein with a fixed concentration of radioligand (typically at or below its Kd) and a range of concentrations of the unlabeled competitor ligand.[5]
-
Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a suitable buffer. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze saturation binding data using nonlinear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). Analyze competition binding data to determine the IC50 (half-maximal inhibitory concentration), which can be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Workflow for GPR171 Ligand Binding Assay.
Functional Assay: cAMP Measurement
This assay quantifies the functional consequence of GPR171 activation on its primary signaling pathway.
Methodology:
-
Cell Culture: Plate GPR171-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Stimulation: Add a GPR171 agonist at various concentrations, followed by stimulation of adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive ELISA, a TR-FRET-based assay, or a luciferase-based reporter assay (e.g., GloSensor).[1][3][14]
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 of the agonist's inhibitory effect on forskolin-stimulated cAMP production.
Functional Assay: ERK1/2 Phosphorylation
This Western blot-based assay assesses the activation of the MAPK signaling pathway downstream of GPR171.
Methodology:
-
Cell Culture and Serum Starvation: Plate GPR171-expressing cells and serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.[7]
-
Agonist Stimulation: Treat the cells with the GPR171 agonist for various time points.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in a solution containing non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
-
Normalization: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to ensure equal protein loading.[7]
-
Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as a ratio of p-ERK1/2 to total ERK1/2.
In Vivo Assay: Mouse Feeding Behavior
This protocol evaluates the effect of GPR171 modulation on food intake in a preclinical model.
Methodology:
-
Animal Acclimation: House male C57BL/6J mice individually and acclimate them to the experimental conditions.
-
Fasting: Fast the mice for a predetermined period (e.g., 16 hours) with free access to water.[15]
-
Drug Administration: Administer the test compound (GPR171 agonist or antagonist) or vehicle via the desired route (e.g., intraperitoneal injection).[15]
-
Re-feeding and Measurement: Immediately after administration, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours).[15]
-
Body Weight: Record the body weight of the animals before fasting, before drug administration, and at the end of the experiment.
-
Data Analysis: Analyze the cumulative food intake and change in body weight between the different treatment groups using appropriate statistical tests.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 11. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The BigLEN-GPR171 Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Novel Neuropeptidergic System in Physiology and Disease
Abstract
The G protein-coupled receptor 171 (GPR171) and its endogenous ligand, the neuropeptide BigLEN, represent a recently deorphanized signaling system with significant implications across a spectrum of physiological processes. Initially identified for its role in regulating feeding and metabolism, the BigLEN-GPR171 pathway is now recognized as a modulator of anxiety, pain, and immune responses. This technical guide provides a comprehensive overview of the core components, signaling mechanisms, and physiological functions of this pathway. Detailed experimental protocols for key assays and a summary of quantitative pharmacological data are presented to facilitate further research and therapeutic development targeting this novel system.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. The identification of novel ligand-receptor pairings, or "deorphanization," opens new avenues for understanding physiological regulation and developing targeted therapeutics. The discovery of BigLEN as the endogenous ligand for GPR171 has unveiled a new player in neuroendocrine and immune signaling.[1] BigLEN is a 16-amino acid neuropeptide derived from the proSAAS precursor protein.[2] GPR171, its cognate receptor, is a class A GPCR that couples primarily to inhibitory Gαi/o proteins.[1][3] This guide will delve into the molecular mechanics of BigLEN-GPR171 signaling and provide the necessary technical information for its investigation.
The Core Signaling Pathway
The interaction of BigLEN with GPR171 initiates a cascade of intracellular events primarily mediated by the Gαi/o subunit of the heterotrimeric G protein. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Downstream of G protein activation, the BigLEN-GPR171 pathway has been shown to influence other signaling molecules, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the mobilization of intracellular calcium.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the interaction of ligands with GPR171.
Table 1: Endogenous Ligand (BigLEN) Parameters
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | ~0.5 nM | [¹²⁵I]Tyr-BigLEN binding in rat hypothalamic membranes | [1] |
| Functional Potency (EC₅₀) | 76 nM | [³⁵S]GTPγS binding in rat hypothalamic membranes | [1] |
Table 2: Pharmacological Tool Compounds
| Compound | Type | Parameter | Value | Assay System | Reference |
| MS0015203 | Agonist | EC₅₀ | Not explicitly stated, but produces a response comparable to BigLEN | Ca²⁺ mobilization in CHO cells expressing GPR171 | [6] |
| MS21570 | Antagonist | IC₅₀ | 220 nM | Inhibition of BigLEN-mediated [³⁵S]GTPγS binding | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the BigLEN-GPR171 signaling pathway.
Radioligand Binding Assay ([¹²⁵I]Tyr-BigLEN)
This protocol is for determining the binding affinity (Kd) and density of GPR171 receptors (Bmax) in a given tissue or cell preparation.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [¹²⁵I]Tyr-BigLEN.
-
Unlabeled Ligand: Synthetic BigLEN peptide.
-
Membrane Preparation: Homogenized tissue (e.g., hypothalamus) or cell membranes from cells overexpressing GPR171.
-
GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well filter plates.
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 150 µL membrane suspension (e.g., 50-120 µg protein for tissue), 50 µL of varying concentrations of [¹²⁵I]Tyr-BigLEN, and 50 µL of binding buffer.
-
Non-specific Binding: 150 µL membrane suspension, 50 µL of varying concentrations of [¹²⁵I]Tyr-BigLEN, and 50 µL of a high concentration of unlabeled BigLEN (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist, providing a measure of receptor efficacy.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Agonist: BigLEN or other test compounds.
-
Membrane Preparation: As described in section 4.1.
-
96-well filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of agonist dilution.
-
50 µL of membrane suspension (e.g., 10-20 µg protein).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filter plates. Wash with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid, and count using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, typically in a heterologous expression system.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing GPR171 and a promiscuous G protein like Gα15/i3 to couple to the calcium signaling pathway.[8]
-
Culture Medium: Appropriate for the cell line.
-
Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: BigLEN or other test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the GPR171-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate at 37°C for 1 hour in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist at various concentrations and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream signaling event of GPR171 activation.
Materials:
-
Cell Line: Neuro2A cells (endogenously expressing GPR171) or other suitable cell lines.[1]
-
Serum-free medium.
-
Agonist: BigLEN or other test compounds.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE and Western blotting equipment and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours.
-
Ligand Stimulation: Treat the cells with the agonist at various concentrations for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry. Express the phospho-ERK1/2 signal as a ratio to the total ERK1/2 signal.
In Vivo GPR171 Knockdown using Lentiviral shRNA
This protocol allows for the investigation of the physiological role of GPR171 in a specific brain region or tissue in vivo.
Materials:
-
Lentiviral vector containing an shRNA sequence targeting GPR171 and a control (scrambled) shRNA.
-
Packaging plasmids.
-
HEK293T cells for virus production.
-
Stereotaxic surgery equipment.
-
Experimental animals (e.g., mice).
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection. Concentrate the virus by ultracentrifugation. Titer the virus to determine the viral particle concentration.
-
Stereotaxic Injection: Anesthetize the experimental animal and secure it in a stereotaxic frame. Inject a small volume of the concentrated lentivirus (either GPR171 shRNA or control shRNA) into the target brain region (e.g., hypothalamus).
-
Incubation Period: Allow several weeks for the shRNA to be expressed and for the GPR171 protein levels to be knocked down.
-
Behavioral or Physiological Testing: Perform behavioral assays (e.g., feeding studies, anxiety tests) or physiological measurements to assess the effect of GPR171 knockdown.
-
Verification of Knockdown: After the experiments, sacrifice the animals and collect the targeted tissue. Verify the knockdown of GPR171 expression by qPCR, Western blotting, or immunohistochemistry.
Physiological and Pathophysiological Roles
The BigLEN-GPR171 signaling pathway has been implicated in a variety of physiological and pathological processes:
-
Feeding and Metabolism: The initial discovery of this pathway highlighted its role in the hypothalamus, where it is involved in the regulation of food intake and energy metabolism.[1]
-
Anxiety and Fear: GPR171 is expressed in the basolateral amygdala, and modulation of its activity has been shown to affect anxiety-like behaviors and fear conditioning.[9][10]
-
Pain Perception: GPR171 is involved in the modulation of pain signals, and GPR171 agonists have shown analgesic effects in preclinical models.[6][11]
-
Immune System Regulation: GPR171 is expressed on T cells and acts as an immune checkpoint, suppressing T cell activation. This suggests a potential role in cancer immunotherapy.[12][13]
Conclusion and Future Directions
The deorphanization of GPR171 and the characterization of its signaling pathway have opened up a new field of research with significant therapeutic potential. The development of selective small-molecule agonists and antagonists for GPR171 will be crucial for further dissecting its physiological roles and for validating it as a drug target for a range of disorders, including obesity, anxiety, chronic pain, and cancer. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of the BigLEN-GPR171 signaling system.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. montanamolecular.com [montanamolecular.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
MS21570 as a GPR171 Antagonist: A Technical Guide for Researchers
Executive Summary
G-protein coupled receptor 171 (GPR171) and its endogenous neuropeptide ligand, BigLEN, represent a significant signaling system implicated in a diverse range of physiological processes, including feeding, metabolism, anxiety, pain modulation, and immune response.[1][2][3][4][5] As research into the therapeutic potential of targeting GPR171 intensifies, the need for selective pharmacological tools is paramount. MS21570 is a small molecule identified as a selective antagonist of GPR171.[6][7] This document provides an in-depth technical overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the GPR171/BigLEN axis.
Introduction to GPR171
GPR171, also known as H963, is a Class A (rhodopsin-like) G-protein coupled receptor (GPCR).[8] Its endogenous agonist was identified as BigLEN, a 16-amino acid neuropeptide derived from the proSAAS (proprotein convertase subtilisin/kexin type 1 inhibitor) precursor protein.[4][5][9] The GPR171 receptor is expressed in various tissues, with notable presence in the central nervous system—including the hypothalamus and basolateral amygdala—and on immune cells such as T cells.[1][2][5] This distribution aligns with its functional roles in regulating energy homeostasis, mood-related behaviors, and T-cell activation.[1][2][5]
GPR171 Signaling Pathway
GPR171 primarily couples to the inhibitory Gαi/o family of G-proteins.[4][5][10] Upon activation by its ligand, BigLEN, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10] Reduced cAMP levels subsequently impact the activity of downstream effectors like Protein Kinase A (PKA). Additionally, GPR171 signaling has been shown to modulate other pathways, including the MAPK/ERK pathway and the activity of ion channels, leading to effects such as neuronal hyperpolarization.[8] In T-cells, the GPR171 pathway suppresses T-cell receptor-mediated signaling, thereby limiting T-cell activation and proliferation.[1][8]
This compound: A GPR171 Antagonist
Chemical and Physical Properties
This compound is a small molecule antagonist designed for selectivity towards the GPR171 receptor. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide | N/A |
| Molecular Formula | C₁₀H₁₁N₃S₂ | |
| Molecular Weight | 237.34 g/mol | |
| CAS Number | 65373-29-7 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Pharmacological Profile
The primary pharmacological characteristic of this compound is its ability to inhibit the function of the GPR171 receptor.
| Assay Type | Parameter | Value | Reference |
| Functional Antagonism | IC₅₀ | 220 nM | [6][7] |
Mechanism of Action
This compound functions by blocking the BigLEN-mediated activation of GPR171.[2][11] It is presumed to act as a competitive antagonist, occupying the ligand-binding pocket on the receptor, thereby preventing the endogenous agonist BigLEN from binding and initiating downstream signaling cascades. This blockade has been demonstrated in various functional assays, where this compound effectively inhibits BigLEN-induced effects such as G-protein activation ([³⁵S]GTPγS binding) and the hyperpolarization of basolateral amygdala pyramidal neurons.[2][12]
Key Experimental Protocols & Findings
The characterization of this compound as a GPR171 antagonist involves a suite of in vitro, ex vivo, and in vivo assays.
In Vitro Assays
5.1.1 [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation. An antagonist will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. This compound has been shown to inhibit BigLEN-mediated increases in [³⁵S]GTPγS binding.
-
Objective: To quantify the inhibitory effect of this compound on BigLEN-induced GPR171-G-protein coupling.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing GPR171 (e.g., CHO-GPR171) or from tissues with high GPR171 expression (e.g., hypothalamus).
-
Reaction Mixture: In a 96-well plate, combine the prepared membranes with assay buffer containing GDP (to ensure G-proteins are in an inactive state).
-
Antagonist Incubation: Add varying concentrations of this compound and incubate to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of BigLEN (typically at its EC₈₀) to stimulate the receptor.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to the mixture and incubate to allow for its binding to activated Gα subunits.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
5.1.2 cAMP Accumulation Assay
Since GPR171 is Gαi/o-coupled, its activation by an agonist like BigLEN will inhibit adenylyl cyclase and decrease forskolin-stimulated cAMP levels. An antagonist like this compound will reverse this effect.
-
Objective: To measure the ability of this compound to block BigLEN-mediated inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Plate GPR171-expressing cells in a suitable microplate format.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add a GPR171 agonist (BigLEN) along with a direct adenylyl cyclase activator (e.g., forskolin).
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase-based biosensors.[13][14]
-
Data Analysis: Calculate the concentration-dependent reversal of BigLEN's inhibitory effect by this compound to determine its IC₅₀.
-
5.1.3 ERK Phosphorylation Assay
GPR171 signaling can modulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8] An antagonist's effect can be quantified by its ability to block agonist-induced changes in ERK phosphorylation.
-
Objective: To determine if this compound can block BigLEN-induced ERK phosphorylation.
-
Methodology:
-
Cell Culture & Starvation: Culture GPR171-expressing cells and then serum-starve them to reduce basal ERK phosphorylation.[15]
-
Antagonist Treatment: Pre-treat cells with different concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with BigLEN for a short period (typically 3-10 minutes).[16]
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK. This can be done via:
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and determine the IC₅₀ of this compound for inhibiting the BigLEN response.
-
In Vivo & Ex Vivo Studies
This compound has been utilized in animal models to probe the physiological function of GPR171.
| Study Type | Species | Dose / Route | Key Finding | Reference |
| Anxiety | Mouse | 5 mg/kg, i.p. | Increased center time in open field test, suggesting anxiolytic effects. | [6] |
| Anxiety | Mouse | Intra-BLA injection | Increased open arm time on the elevated plus maze. | [2][6] |
| Fear Conditioning | Mouse | Intra-BLA injection | Attenuated freezing behavior measured 24 hours after conditioning. | [6] |
| Feeding | Mouse | 3.5 mg/kg, i.p. | Attenuated DREADD-mediated increases in food intake. | [6] |
5.2.1 Representative In Vivo Protocol: Elevated Plus Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, unprotected arms of the maze.
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by high walls.
-
Animals: Use male C57BL/6J mice (8-12 weeks old).[6] Habituate animals to the testing room for at least 1 hour before the experiment.[6]
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (e.g., 6% DMSO in saline) 15 minutes prior to testing.[6] For central administration, stereotaxically implant cannulae over the basolateral amygdala (BLA) and microinject the compound 10 minutes prior to testing.[6]
-
Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Acquisition: Record the session using a video camera for later analysis.
-
Analysis: Score the time spent in the open arms and closed arms, and the number of entries into each arm type. An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect.
-
Applications in Research and Drug Development
This compound is an invaluable tool for elucidating the role of the GPR171/BigLEN system.
-
Neuroscience: It can be used to investigate the role of GPR171 in anxiety, depression, fear, pain, and feeding behaviors.[2][3][20]
-
Immunology & Oncology: Given that GPR171 acts as a T-cell checkpoint, this compound can be used to explore the potential of GPR171 blockade in enhancing anti-tumor immunity, potentially in combination with other immune checkpoint inhibitors.[1]
-
Drug Discovery: As a validated antagonist, this compound serves as a reference compound for the screening and development of new GPR171-targeting therapeutics with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a selective and potent antagonist of the GPR171 receptor. With a well-defined in vitro pharmacological profile and demonstrated in vivo activity, it serves as a critical chemical probe for dissecting the complex biology of the GPR171/BigLEN signaling axis. The experimental protocols and data summarized in this guide provide a foundation for researchers to effectively utilize this compound in their studies and to further explore GPR171 as a promising therapeutic target in multiple disease areas.
References
- 1. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. GPR171 - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-arrestin–dependent ERK signaling reduces anxiety-like and conditioned fear-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of MS21570
An extensive search for "MS21570" in scientific literature, patent databases, and clinical trial registries did not yield any specific information about a compound or molecule with this designation. This suggests that "this compound" may be an internal research code that has not yet been publicly disclosed, a very recent discovery not yet in the public domain, or a possible typographical error.
Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public sphere. If "this compound" is a different, publicly known molecule with a similar name, providing the correct identifier would allow for a comprehensive report to be generated.
The Role of G-Protein Coupled Receptor 171 (GPR171) in Anxiety and Fear: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 171 (GPR171), an orphan receptor until its deorphanization as the receptor for the neuropeptide BigLEN, is emerging as a significant modulator of anxiety and fear-related behaviors.[1][2][3] Expressed in key brain regions associated with emotional processing, such as the basolateral amygdala (BLA), GPR171 represents a novel and promising target for the development of anxiolytic therapeutics.[1][4] This technical guide provides a comprehensive overview of the current understanding of GPR171's role in anxiety and fear, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of GPR171 in anxiety and fear. These data highlight the effects of modulating GPR171 activity through pharmacological antagonism and genetic knockdown.
Table 1: Effects of GPR171 Antagonism on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries | Reference |
| Vehicle | ~100 | ~20 | Not significantly different | [1] |
| MS0021570_1 (GPR171 antagonist) - Systemic (5 mg/kg, i.p.) | Increased | Increased | No significant change | [1] |
| MS0021570_1 (GPR171 antagonist) - Intra-BLA | Increased | Increased | No significant change | [1] |
| Control shRNA (intra-BLA) | ~125 | ~25 | Not significantly different | [1] |
| GPR171 shRNA (intra-BLA) | ~225 | ~40 | No significant change | [1] |
Table 2: Effects of GPR171 Antagonism on Anxiety-Like Behavior in the Open Field Test (OFT)
| Treatment Group | Time in Center (s) | Total Distance Traveled (cm) | Reference |
| Vehicle | ~40 | No significant difference | [1] |
| MS0021570_1 (GPR171 antagonist) - Systemic (5 mg/kg, i.p.) | ~80 | No significant difference | [1] |
| MS0015203 (GPR171 agonist) - Systemic (5 mg/kg, i.p.) | No significant change | No significant difference | [1] |
Table 3: Effects of GPR171 Knockdown in the BLA on Contextual Fear Conditioning
| Treatment Group | Freezing Time 24h post-shock (%) | Freezing Time 1 and 2 weeks post-shock (%) | Reference |
| Control shRNA | ~50 | ~40-50 | [1] |
| GPR171 shRNA | ~30 | ~20-30 | [1] |
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor.[1] Upon binding of its endogenous ligand, BigLEN, GPR171 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In the basolateral amygdala, this signaling cascade results in the hyperpolarization of pyramidal neurons, thereby reducing their excitability.[1] This neuronal inhibition is a key mechanism through which GPR171 activation is thought to modulate anxiety and fear responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of GPR171 in anxiety and fear.
shRNA-Mediated Knockdown of GPR171 in the Basolateral Amygdala
This protocol describes the targeted knockdown of GPR171 expression in the BLA of mice using lentiviral vectors carrying short hairpin RNA (shRNA).
Materials:
-
Lentiviral vector containing GPR171-targeting shRNA or a non-targeting control shRNA (e.g., pLKO.1 backbone).
-
Stereotaxic apparatus.
-
Nanoinjector system.
-
Anesthesia (e.g., isoflurane).
-
Adult male C57BL/6J mice.
Procedure:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Expose the skull and identify the coordinates for the BLA relative to bregma (e.g., AP: -1.5 mm, ML: ±3.3 mm, DV: -4.8 mm).
-
Drill a small burr hole through the skull at the identified coordinates.
-
Lower a microinjection cannula connected to the nanoinjector into the BLA.
-
Infuse a specific volume (e.g., 0.5 µL) of the lentiviral solution (titer of ~1x10^9 viral particles/mL) at a slow, controlled rate (e.g., 0.1 µL/min).
-
Leave the cannula in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the cannula, suture the incision, and allow the animal to recover.
-
Allow sufficient time (e.g., 3-4 weeks) for shRNA expression and target protein knockdown before behavioral testing.
-
Verify knockdown efficiency post-mortem via qPCR or Western blotting of BLA tissue.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6][7][8]
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) arranged opposite to each other.
-
A central platform (e.g., 5 x 5 cm).
-
Video tracking system.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the mouse on the central platform of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
After the test, return the mouse to its home cage.
-
Clean the maze thoroughly between animals with a 70% ethanol (B145695) solution to eliminate olfactory cues.
-
Analyze the video recordings to quantify the time spent in and the number of entries into the open and closed arms. An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Contextual Fear Conditioning
This paradigm assesses fear-associated learning and memory by pairing a neutral context (the conditioning chamber) with an aversive stimulus (a mild footshock).[9][10]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound-attenuating outer chamber.
-
A video camera to record the animal's behavior.
-
Software to control the presentation of stimuli and record freezing behavior.
Procedure: Day 1: Training (Conditioning)
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone, which is co-terminated with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds). This pairing can be repeated multiple times with an inter-trial interval.
-
After the last pairing, leave the mouse in the chamber for a short period (e.g., 30-60 seconds) before returning it to its home cage.
Day 2: Contextual Fear Test
-
Place the mouse back into the same conditioning chamber used for training.
-
Do not present the CS or the US.
-
Record the animal's behavior for a set duration (e.g., 5 minutes).
-
Quantify the amount of time the mouse spends "freezing" (complete immobility except for respiratory movements), which is the primary measure of fear memory. A reduction in freezing time indicates a deficit in fear memory or an anxiolytic-like effect.
Ligand Binding Assay
This assay is used to determine the binding affinity of ligands to GPR171.
Materials:
-
Cell membranes expressing GPR171 (e.g., from transfected CHO cells or brain tissue).
-
Radiolabeled BigLEN (e.g., [¹²⁵I]Tyr-BigLEN).
-
Unlabeled competitor ligands (e.g., BigLEN, MS0021570_1).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the GPR171-expressing membranes with a fixed concentration of radiolabeled BigLEN and varying concentrations of the unlabeled competitor ligand.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitory constant) for the competitor ligand.
GTPγS Binding Assay for Gαi/o Coupling
This functional assay measures the activation of Gαi/o proteins following agonist stimulation of GPR171.
Materials:
-
Cell membranes expressing GPR171.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
GPR171 agonist (e.g., BigLEN, MS0015203).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubate the GPR171-expressing membranes with the GPR171 agonist at various concentrations.
-
Add GDP to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes) to allow for the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.
-
Terminate the reaction. If using a filtration assay, rapidly filter the mixture and wash the filters. If using an SPA, the beads will be in proximity to the bound [³⁵S]GTPγS, and no separation step is needed.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates Gαi/o protein activation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and assess the effect of GPR171 activation on their membrane potential and excitability.
Materials:
-
Vibratome for slicing fresh brain tissue.
-
Acute brain slices containing the BLA.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Glass micropipettes for recording.
-
Micromanipulator.
-
Amplifier and data acquisition system.
-
Internal solution for the recording pipette (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP).
-
GPR171 agonist (e.g., BigLEN).
Procedure:
-
Prepare acute coronal brain slices (e.g., 300 µm thick) containing the BLA from a mouse.
-
Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF.
-
Under a microscope, identify pyramidal neurons in the BLA.
-
Approach a neuron with a glass micropipette filled with internal solution and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline resting membrane potential and firing properties of the neuron.
-
Bath-apply the GPR171 agonist and record the change in membrane potential. A hyperpolarization of the membrane potential is indicative of an inhibitory effect.
-
In voltage-clamp mode, the effect of the agonist on specific ion currents can be investigated.
Conclusion and Future Directions
The evidence strongly suggests that the BigLEN-GPR171 system in the basolateral amygdala is a critical regulator of anxiety and fear.[1][2] Antagonism or knockdown of GPR171 produces clear anxiolytic effects and attenuates fear memory.[1] The underlying mechanism involves Gαi/o-mediated hyperpolarization of pyramidal neurons, leading to reduced neuronal excitability in a key brain region for emotional processing.[1]
These findings position GPR171 as a compelling target for the development of novel anxiolytic drugs. Future research should focus on:
-
Developing and characterizing more potent and selective small-molecule modulators of GPR171.
-
Investigating the role of GPR171 in other brain regions involved in anxiety and fear, such as the prefrontal cortex and hippocampus.
-
Exploring the therapeutic potential of GPR171 modulators in preclinical models of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder.
-
Elucidating the downstream signaling pathways and ion channels that are modulated by GPR171 activation.
A deeper understanding of the GPR171 system will undoubtedly pave the way for innovative therapeutic strategies for the treatment of anxiety and fear-related disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to MS21570 for Studying Neuropeptide Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 (also documented as MS0021570_1) is a selective antagonist of the G protein-coupled receptor 171 (GPR171).[1] GPR171 is the receptor for the neuropeptide BigLEN, a product of the proSAAS gene, which is abundantly expressed in the nervous system.[2][3] The BigLEN-GPR171 signaling system has been implicated in the regulation of various physiological processes, including anxiety, fear, and feeding behaviors.[1][3][4] this compound serves as a critical pharmacological tool to investigate the physiological and pathological roles of this neuropeptide system. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying neuropeptide systems.
Core Data Presentation
Quantitative Data for this compound
| Parameter | Value | Description | Source |
| Target | GPR171 | G protein-coupled receptor 171 | [1] |
| Compound Type | Antagonist | Inhibits the action of the endogenous ligand | [1] |
| IC₅₀ | 220 nM | Half maximal inhibitory concentration against GPR171 | [1] |
| In Vivo Dosage (Systemic) | 5 mg/kg (i.p.) | Intraperitoneal injection in mice for behavioral studies | [1] |
| In Vivo Dosage (Intra-BLA) | Not specified | Direct microinjection into the basolateral amygdala | [1] |
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the endogenous ligand, BigLEN, to the GPR171 receptor. This antagonism has been demonstrated to inhibit downstream signaling pathways activated by BigLEN. Specifically, this compound blocks BigLEN-mediated effects such as the hyperpolarization of pyramidal neurons in the basolateral amygdala (BLA) and the increase in [³⁵S]GTPγS binding in hypothalamic membranes.
Signaling Pathway of GPR171 Antagonism by this compound
Caption: GPR171 signaling and its inhibition by this compound.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure to determine the binding affinity (IC₅₀) of this compound for GPR171.
-
Materials:
-
Cell membranes prepared from cells overexpressing GPR171.
-
Radiolabeled BigLEN (e.g., [¹²⁵I]Tyr-BigLEN).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of radiolabeled BigLEN to each well.
-
Add cell membranes expressing GPR171 to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled BigLEN.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
-
2. cAMP Functional Assay
This protocol outlines a method to assess the antagonistic effect of this compound on GPR171-mediated inhibition of cAMP production.
-
Materials:
-
Cells co-expressing GPR171 and a reporter system (e.g., CRE-luciferase) or a commercial cAMP assay kit.
-
BigLEN.
-
This compound.
-
Forskolin (or another adenylyl cyclase activator).
-
Cell culture medium.
-
Lysis buffer.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of BigLEN in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of inhibition.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial ELISA, HTRF, or bioluminescence-based assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.
-
Ex Vivo Electrophysiology
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol describes how to measure the effect of this compound on the BigLEN-induced hyperpolarization of neurons in the basolateral amygdala (BLA).
-
Materials:
-
Acute brain slices containing the BLA from rodents.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal solution for the patch pipette (e.g., K-gluconate based).
-
BigLEN.
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Prepare acute coronal brain slices (250-300 µm thick) containing the BLA.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a pyramidal neuron in the BLA.
-
Record the baseline membrane potential in current-clamp mode.
-
Bath-apply BigLEN and record the change in membrane potential (hyperpolarization).
-
Wash out BigLEN to allow the membrane potential to return to baseline.
-
Pre-incubate the slice with this compound by adding it to the perfusion aCSF for a period of time (e.g., 10-15 minutes).
-
In the continued presence of this compound, re-apply BigLEN and record the membrane potential.
-
Compare the magnitude of the BigLEN-induced hyperpolarization in the absence and presence of this compound.
-
In Vivo Behavioral Assays
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol details the use of this compound to assess its anxiolytic-like effects in rodents.
-
Animals:
-
Adult male mice (e.g., C57BL/6J).
-
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
-
Procedure:
-
Administer this compound (5 mg/kg, i.p.) or vehicle to the mice.[1]
-
After a pre-treatment period (e.g., 30 minutes), place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a fixed duration (e.g., 5 minutes).
-
Record the session with a video camera.
-
Score the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Contextual Fear Conditioning
This protocol outlines the use of this compound to investigate its role in fear memory.
-
Animals:
-
Adult male mice.
-
-
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering foot shocks and a contextually different chamber for testing.
-
-
Procedure:
-
Training Day:
-
Administer this compound (5 mg/kg, i.p.) or vehicle before placing the mouse in the conditioning chamber.[1]
-
Allow a period of exploration (e.g., 2 minutes) followed by the presentation of a conditioned stimulus (CS, e.g., a tone) that co-terminates with an unconditioned stimulus (US, e.g., a mild foot shock).
-
Repeat the CS-US pairing for a set number of trials.
-
A second injection of this compound can be administered immediately after training.
-
-
Test Day (24 hours later):
-
Place the mouse back into the original conditioning chamber (context test) for a set duration (e.g., 5 minutes) without presenting the CS or US.
-
Later, place the mouse in a novel context and present the CS (cued test).
-
Measure the amount of time the mouse spends freezing, which is a fear response.
-
A reduction in freezing behavior in the this compound-treated group suggests an impairment of fear memory consolidation or expression.
-
-
Visualizations
Experimental Workflow for In Vivo Behavioral Testing
Caption: Workflow for in vivo behavioral analysis using this compound.
Logical Relationship of this compound's Effects
References
MS21570: A Comprehensive Technical Guide to its Selectivity and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity and off-target profile of MS21570, a selective antagonist of the G protein-coupled receptor 171 (GPR171). The information presented herein is compiled from peer-reviewed scientific literature to support researchers and drug development professionals in their evaluation of this compound.
Core Compound Information
This compound has been identified as a selective antagonist for GPR171 with a reported half-maximal inhibitory concentration (IC50) of 220 nM.[1] Its primary mechanism of action involves blocking the signaling of the endogenous ligand BigLEN. This guide summarizes the key quantitative data regarding its target affinity and off-target interactions, details the experimental protocols used for these determinations, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity and Off-Target Profile
The selectivity of this compound was assessed against a broad panel of membrane targets. The following tables summarize the available quantitative data on its binding affinity for its primary target, GPR171, and its interactions with other receptors.
Table 1: Primary Target Affinity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| GPR171 | [³⁵S]GTPγS Binding Assay | IC₅₀ | 220 |
Table 2: Off-Target Screening Profile of this compound
This compound was screened against a panel of approximately 80 membrane targets, including about 70 G protein-coupled receptors (GPCRs). At a concentration of 10 µM, this compound demonstrated minimal interaction with the vast majority of these off-targets.
| Off-Target | Assay Type | This compound Concentration (µM) | % Inhibition of Radioligand Binding |
| Majority of ~80 membrane targets | Radioligand Displacement Assay | 10 | < 30% |
| Melatonin 1A Receptor (MT1AR) | Radioligand Displacement Assay | 10 | Significant Displacement (>30%) |
It is important to note that while this compound showed interaction with the Melatonin 1A Receptor (MT1AR), further investigation revealed that its potency at this receptor is approximately 1000-fold lower than its potency at GPR171.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity and off-target profile, based on the available scientific literature.
[³⁵S]GTPγS Binding Assay for GPR171 Antagonist Activity
This functional assay was utilized to determine the antagonist potency of this compound at the GPR171 receptor.
1. Membrane Preparation:
-
Hypothalamic tissue from adult male C57BL/6J mice is homogenized in ice-cold TME buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 1 mM EGTA).
-
The homogenate is centrifuged at 40,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in TME buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in TME buffer, and protein concentration is determined using a Bradford assay. Membranes are stored at -80°C until use.
2. Assay Procedure:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
To each well, the following are added in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, and 0.1% BSA) containing various concentrations of this compound.
-
50 µL of assay buffer containing the GPR171 agonist, BigLEN (at a concentration equal to its EC₅₀).
-
50 µL of hypothalamic membranes (20 µg of protein).
-
50 µL of assay buffer containing 30 µM GDP.
-
-
The plate is pre-incubated for 15 minutes at 30°C.
-
The reaction is initiated by the addition of 50 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
The plate is incubated for 60 minutes at 30°C with gentle agitation.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through GF/B filters pre-soaked in wash buffer (50 mM Tris-HCl, pH 7.4), using a cell harvester.
-
Filters are washed three times with 3 mL of ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using a non-linear regression to determine the IC₅₀ value of this compound.
Radioligand Displacement Assay for Off-Target Screening
This assay was employed to assess the binding of this compound to a broad panel of off-target receptors.
1. Membrane/Cell Preparation:
-
Membrane preparations or whole cells expressing the target receptors of interest are used. The specific preparation depends on the individual targets within the screening panel.
2. Assay Procedure:
-
The assay is typically conducted in a 96-well format.
-
To each well, the following are added:
-
Assay buffer appropriate for the specific receptor target.
-
A fixed concentration of a specific high-affinity radioligand for the target receptor.
-
This compound at a concentration of 10 µM.
-
The membrane or cell preparation.
-
-
The plate is incubated at an appropriate temperature and for a sufficient time to reach binding equilibrium.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The amount of radioactivity bound to the filters is measured using a scintillation counter.
4. Data Analysis:
-
The percentage inhibition of radioligand binding by this compound is calculated relative to the binding in the absence of the compound (total binding) and in the presence of a saturating concentration of a known unlabeled ligand for the target receptor (non-specific binding).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the evaluation of this compound.
GPR171 Signaling Pathway and Point of this compound Intervention.
References
Foundational Research on the proSAAS Peptide BigLEN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proSAAS-derived peptide, BigLEN, has emerged as a significant player in neuromodulatory and physiological processes. This technical guide provides an in-depth overview of the foundational research on BigLEN, with a focus on its discovery, mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the BigLEN/GPR171 system.
BigLEN is a 16-amino acid neuropeptide that is cleaved from the proSAAS precursor protein.[1][2] Its identification as the endogenous ligand for the G protein-coupled receptor 171 (GPR171) has deorphanized this receptor and opened new avenues for understanding its role in various physiological functions, including feeding, anxiety, and immune responses.[1][3][4]
BigLEN and its Receptor GPR171
GPR171 is a class A G protein-coupled receptor that is activated by BigLEN.[1] Binding of BigLEN to GPR171 initiates a signaling cascade through a Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] Concurrently, GPR171 activation can lead to an increase in intracellular calcium concentrations and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][5] The C-terminal four amino acids of BigLEN have been identified as crucial for receptor binding and activation.[1]
Quantitative Data on BigLEN-GPR171 Interaction
The following tables summarize the key quantitative data from foundational studies on the interaction between BigLEN and its receptor, GPR171.
| Parameter | Ligand | Receptor/System | Value | Reference |
| Binding Affinity (Kd) | [125I]Tyr-BigLEN | Rat Hypothalamic Membranes | ~0.5 nM | [1] |
| Displacement Assay (EC50) | L2P2 (C-terminal tetrapeptide) | Rat Hypothalamic Membranes | 76 nM | [1] |
| GTPγS Binding Assay (EC50) | BigLEN (rat) | GPR171 | 1.6 nM | [6] |
| cAMP Inhibition Assay (IC50) | BigLEN | Neuro2A cells | Not explicitly stated, but dose-dependent inhibition shown | [7] |
| Calcium Mobilization (EC50) | BigLEN | CHO cells expressing GPR171 | Not explicitly stated, but dose-dependent increase shown | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the BigLEN/GPR171 system.
Radioligand Binding Assay
Objective: To determine the binding affinity of BigLEN to its receptor.
Materials:
-
[125I]Tyr-BigLEN (Radioligand)
-
Membrane preparations from rat hypothalamus or cells expressing GPR171
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled BigLEN (for competition assay)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Incubate membrane preparations (50-100 µg of protein) with varying concentrations of [125I]Tyr-BigLEN (e.g., 0.1-10 nM) in binding buffer in a total volume of 200 µL.
-
For competition assays, incubate membranes with a fixed concentration of [125I]Tyr-BigLEN (e.g., 0.5 nM) and increasing concentrations of unlabeled BigLEN or other competing ligands.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters presoaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding, or the half-maximal inhibitory concentration (IC50) for competition binding.
[35S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by the BigLEN-GPR171 complex.
Materials:
-
Membrane preparations from rat hypothalamus or cells expressing GPR171
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
BigLEN
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate membrane preparations (10-20 µg of protein) in assay buffer containing GDP (e.g., 10 µM) for 15 minutes at 30°C.
-
Add varying concentrations of BigLEN to the reaction mixture.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Determine the EC50 value from the dose-response curve.
cAMP Inhibition Assay
Objective: To determine the effect of BigLEN on adenylyl cyclase activity.
Materials:
-
Neuro2A cells or other suitable cells endogenously or recombinantly expressing GPR171
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
BigLEN
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
Procedure:
-
Culture cells to an appropriate confluency in 96-well plates.
-
Pre-treat cells with varying concentrations of BigLEN for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the IC50 value for BigLEN's inhibition of forskolin-stimulated cAMP production.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium levels upon GPR171 activation.
Materials:
-
CHO cells or other suitable host cells stably expressing GPR171
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
BigLEN
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed GPR171-expressing cells into a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with Fluo-4 AM (e.g., 2 µM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of BigLEN and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Calculate the change in fluorescence to determine the extent of calcium mobilization and determine the EC50 from the dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in BigLEN research.
Conclusion
This technical guide provides a foundational understanding of the proSAAS-derived peptide BigLEN and its receptor GPR171. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers initiating or advancing studies in this area. The elucidation of the BigLEN/GPR171 signaling pathway has significant implications for understanding the regulation of feeding, anxiety, and immune function, presenting novel opportunities for therapeutic intervention. Further research into the downstream effectors and the physiological and pathological roles of this system will continue to be a fertile area of investigation.
References
- 1. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells | PLOS One [journals.plos.org]
- 2. Tissue distribution and processing of proSAAS by proprotein convertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProSAAS processing in mouse brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
GPR171 Expression and Function in the Basolateral Amygdala: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the G-protein coupled receptor 171 (GPR171) and its expression and function within the basolateral amygdala (BLA). This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes signaling pathways and workflows for enhanced comprehension.
Introduction
The basolateral amygdala is a critical brain region involved in processing fear, anxiety, and reward-related behaviors.[1] Neuropeptide-receptor systems within the BLA are key modulators of these functions and represent promising targets for novel therapeutics for psychiatric disorders.[2][3][4] GPR171, a recently deorphanized receptor for the abundant neuropeptide BigLEN, is expressed in the BLA and has emerged as a significant player in the regulation of anxiety and fear.[2][3][4] This guide will delve into the technical aspects of GPR171 research in the BLA, providing a resource for professionals in neuroscience and drug development.
GPR171 Signaling in the Basolateral Amygdala
GPR171 is a Gαi/o-coupled receptor.[5][6] Activation of GPR171 in the BLA by its endogenous ligand, BigLEN, initiates a signaling cascade that ultimately leads to the hyperpolarization of pyramidal neurons.[2] This inhibitory effect on neuronal excitability is mediated through the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is crucial for the receptor's role in modulating anxiety and fear-related behaviors.
Caption: GPR171 signaling cascade in BLA pyramidal neurons.
Quantitative Data on GPR171 Expression and Function
Studies have quantified the effects of GPR171 manipulation in the BLA on both gene expression and behavior. The following tables summarize key quantitative findings.
| Experimental Condition | Analyte | Method | Result | Reference |
| Lentiviral shRNA knockdown of GPR171 in BLA | GPR171 mRNA | qRT-PCR | Significant decrease in GPR171 mRNA levels compared to control shRNA | [2] |
Table 1: Quantification of GPR171 mRNA levels following shRNA-mediated knockdown in the basolateral amygdala.
| Behavioral Test | Experimental Group | Parameter Measured | Result | Reference |
| Elevated Plus Maze | GPR171 shRNA in BLA | Time spent in open arms | Increased time in open arms compared to control shRNA | [2] |
| Contextual Fear Conditioning | GPR171 shRNA in BLA | Freezing response 24h post-shock | Decreased freezing response compared to control shRNA | [2] |
| Contextual Fear Conditioning | Intra-BLA administration of GPR171 antagonist (MS0021570_1) | Freezing response 24h post-shock | Decreased freezing response compared to vehicle | [2] |
Table 2: Summary of behavioral outcomes following GPR171 knockdown or antagonism in the basolateral amygdala.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to investigate GPR171 in the BLA.
Lentiviral-mediated shRNA Knockdown of GPR171
This technique is used to specifically reduce the expression of GPR171 in the BLA to study its functional role.
Caption: Workflow for GPR171 knockdown in the BLA.
Protocol Details:
-
shRNA Design and Lentivirus Production: Design and synthesize shRNA constructs targeting the mouse GPR171 mRNA sequence. Clone the shRNA into a lentiviral vector containing a fluorescent reporter (e.g., GFP) for visualization. Produce high-titer lentivirus in a suitable cell line (e.g., HEK293T).
-
Stereotaxic Surgery and Microinjection: Anesthetize adult male C57BL/6J mice and place them in a stereotaxic frame. Infuse a small volume (e.g., 0.5 µL) of the GPR171 shRNA or control shRNA lentivirus into the BLA using specific coordinates.
-
Post-operative Care and Incubation: Provide appropriate post-operative care and allow sufficient time (e.g., 2-3 weeks) for the shRNA to be expressed and effectively knock down the target protein.
-
Behavioral Testing: Subject the mice to a battery of behavioral tests to assess anxiety-like behavior and fear memory.
-
Histological and Molecular Verification: After behavioral testing, perfuse the animals and collect the brains. Verify the injection site and viral expression through fluorescence microscopy. Quantify the knockdown efficiency using qRT-PCR or immunohistochemistry on BLA tissue punches.[2]
Immunohistochemistry (IHC) for GPR171
IHC is employed to visualize the expression and localization of the GPR171 protein within the BLA.
Protocol Details:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde and post-fix the brains. Prepare 40 µm free-floating coronal sections containing the BLA using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against GPR171 (e.g., rabbit anti-GPR171, 1:250 dilution) overnight at 4°C.[2] For co-localization studies, incubate with other primary antibodies (e.g., mouse anti-GFP, 1:500).[2]
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) for 2 hours at room temperature.
-
Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Visualize the staining using a confocal microscope and analyze the distribution and co-localization of GPR171.
Behavioral Assays
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic effects are indicated by an increased proportion of time spent in the open arms. Mice are habituated to the testing room for 1 hour before the experiment. For pharmacological studies, a GPR171 antagonist (e.g., MS0021570_1, 5 mg/kg, i.p.) can be administered 15 minutes prior to the test.[2]
Contextual Fear Conditioning: This paradigm is used to assess fear memory. On the training day, mice are placed in a novel chamber and receive a foot shock. Twenty-four hours later, they are returned to the same chamber, and the freezing response (a measure of fear) is quantified. Disruption of GPR171 function in the BLA is expected to reduce the freezing response, indicating an impairment in fear memory consolidation or retrieval.[2]
Drug Development Implications
The pivotal role of the BigLEN-GPR171 system in regulating anxiety and fear conditioning in the BLA makes it a compelling target for the development of novel anxiolytic drugs.[2][3][4] The identification of small molecule antagonists for GPR171, such as MS0021570_1, has provided proof-of-concept for this therapeutic strategy.[2][3][4] Future drug discovery efforts could focus on developing highly selective and potent GPR171 modulators with favorable pharmacokinetic properties for the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and other fear-related conditions. The detailed experimental protocols provided in this guide offer a framework for preclinical evaluation of such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC5686498 - The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning. - OmicsDI [omicsdi.org]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Comparative Analysis of Systemic versus Intra-BLA Injection of MS-275 (Entinostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat (B1683978), is a potent and selective inhibitor of Class I histone deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1][2] By modulating histone acetylation, MS-275 influences chromatin structure and gene expression, thereby impacting a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis.[3][4] In the central nervous system, HDAC inhibitors have emerged as powerful tools to modulate synaptic plasticity and memory formation, with significant implications for treating neuropsychiatric and neurodegenerative disorders.[5][6]
The basolateral amygdala (BLA) is a key brain region implicated in emotional learning and memory, particularly in the acquisition and extinction of fear.[7] Given the role of epigenetic modifications in these processes, local administration of HDAC inhibitors into the BLA presents a targeted approach to modulate fear-related memories. This document provides a detailed comparison of systemic versus intra-BLA administration of MS-275, offering comprehensive protocols and summarizing key quantitative data to guide researchers in designing and interpreting their experiments. While direct comparative studies are limited, this document synthesizes findings from various preclinical studies to offer a comprehensive overview.
Data Presentation: Systemic vs. Intra-BLA MS-275
The following tables summarize quantitative data extracted from preclinical studies involving systemic or local administration of MS-275 and other relevant HDAC inhibitors.
Table 1: Systemic Administration of MS-275 in Rodent Models
| Parameter | Species | Dose Range | Vehicle | Route | Key Findings | Reference(s) |
| Effective Dose for Brain Effects | Mouse | 10-30 mg/kg | 0.05 N HCl and 0.1% Tween in PBS | i.p. | Increased acetylated histone H3 in the brain. | [8] |
| Behavioral Effects (Social Interaction) | Mouse | Not specified | Not specified | i.p. | Ameliorated aggressive behavior and social interaction deficits in socially isolated mice. | [9] |
| Neuroprotection | Rat | 15 and 45 mg/kg | Not specified | i.p. | Improved cognitive performance and reduced neuronal death after traumatic brain injury. | [10][11] |
| Brain Penetration | Non-human primate, Rodent | N/A | N/A | i.v. | Poor brain penetration observed with PET imaging. | [12] |
| Antitumor Activity | Mouse | 5 mg/kg/day | Oral gavage | p.o. | Significant tumor inhibition in a renal cell carcinoma model. | [13] |
Table 2: Intra-BLA/Intra-cranial Administration of HDAC Inhibitors
| Parameter | Species | Drug | Dose/Concentration | Vehicle | Key Findings | Reference(s) |
| Fear Extinction | Mouse | MS-275 | Not specified | Not specified | Intrahippocampal injection impaired fear extinction. | [14] |
| Fear Extinction | Mouse | Trichostatin A (TSA) | Not specified | Not specified | Intrahippocampal injection facilitated fear extinction. | [15][16] |
| Social Stress Behavior | Hamster | Valproic Acid (VPA) / Sodium Butyrate (NAB) | Not specified | Not specified | Intra-infralimbic cortex administration enhanced social stress-induced behaviors; no effect with intra-BLA administration. | [17] |
Experimental Protocols
Protocol 1: Systemic Administration of MS-275 in Mice
This protocol is adapted from studies investigating the systemic effects of MS-275 on the central nervous system.[8][9]
Materials:
-
MS-275 (Entinostat)
-
Vehicle solution: 0.05 N Hydrochloric acid (HCl) and 0.1% Tween 80 in sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6J)
Procedure:
-
Preparation of MS-275 Solution:
-
On the day of the experiment, prepare a stock solution of MS-275. Due to its poor water solubility, MS-275 should be dissolved in a suitable vehicle. A commonly used vehicle is 0.05 N HCl and 0.1% Tween 80 in sterile PBS.[8]
-
Calculate the required concentration based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice. The final injection volume should be approximately 10 ml/kg.
-
Ensure the solution is homogenous by vortexing or gentle agitation.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental room for at least 1 hour before the injection.
-
Weigh each mouse to determine the precise volume of the MS-275 solution to be administered.
-
Administer MS-275 via intraperitoneal (i.p.) injection using a sterile syringe and needle. Gently restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
The timing of behavioral testing or tissue collection post-injection will depend on the specific experimental question and the known pharmacokinetics of MS-275. Peak brain histone acetylation has been observed 2 hours after systemic administration of some HDAC inhibitors.[17]
-
Protocol 2: Intra-BLA Microinjection of MS-275 in Mice
This protocol provides a general framework for stereotaxic microinjection into the basolateral amygdala, which should be optimized for specific experimental needs.
Materials:
-
MS-275 (Entinostat)
-
Vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus for mice
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., 10 µl Hamilton syringe)
-
Internal cannula and guide cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, drill)
-
Analgesics and post-operative care supplies
Procedure:
-
Preparation of MS-275 Solution:
-
Dissolve MS-275 in a sterile vehicle suitable for direct brain infusion, such as artificial cerebrospinal fluid (aCSF) or sterile saline. The concentration should be determined based on the desired dose and a small infusion volume (typically 0.2-0.5 µl per side).
-
Filter-sterilize the solution before use.
-
-
Stereotaxic Surgery and Cannula Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) and secure it in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
Based on a mouse brain atlas, determine the stereotaxic coordinates for the BLA. For example: Anteroposterior (AP): -1.30 mm, Mediolateral (ML): ±3.20 mm, Dorsoventral (DV): -4.3 mm from bregma.[18] These coordinates may need to be adjusted based on the mouse strain and age.
-
Drill small holes in the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Administer analgesics and allow the animal to recover for at least one week before microinjection.
-
-
Intra-BLA Microinjection:
-
Gently restrain the awake and behaving mouse.
-
Remove the dummy cannula and insert the internal cannula, which extends slightly beyond the tip of the guide cannula into the BLA.
-
Connect the internal cannula to the microinjection pump.
-
Infuse the MS-275 solution at a slow rate (e.g., 0.1-0.2 µl/min) to allow for diffusion and minimize tissue damage.
-
After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to prevent backflow.
-
Withdraw the internal cannula and replace the dummy cannula.
-
-
Post-injection and Verification:
-
Return the mouse to its home cage and monitor for any behavioral changes.
-
At the end of the experiment, it is crucial to verify the cannula placement. This can be done by infusing a dye (e.g., methylene (B1212753) blue) and performing histological analysis of brain sections.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by MS-275
MS-275, as a Class I HDAC inhibitor, primarily increases the acetylation of histones, leading to a more open chromatin structure and altered gene transcription. This can impact multiple signaling pathways relevant to neuronal function and plasticity.
Caption: Signaling pathway of MS-275.
Experimental Workflow: Systemic vs. Intra-BLA Injection
The following diagram illustrates the key steps in a typical experiment comparing the two administration routes.
Caption: Workflow for systemic vs. intra-BLA MS-275 studies.
Discussion and Considerations
Systemic Administration:
-
Advantages: Less invasive, easier to perform, and allows for the assessment of the drug's overall effect on the central nervous system and behavior.
-
Disadvantages: Lack of target specificity can lead to off-target effects and make it difficult to pinpoint the exact neural circuits mediating the observed behavioral changes. Moreover, studies suggest that MS-275 has poor brain penetration, which may necessitate higher doses that could increase peripheral side effects.[12] The brain-region-selective effects of systemically administered MS-275 have also been noted, with different brain regions showing varying levels of histone acetylation in response to the same dose.[19]
Intra-BLA Administration:
-
Advantages: Allows for precise anatomical targeting, enabling the investigation of the specific role of the BLA in a particular behavior. It requires a much lower dose of the drug, minimizing the potential for peripheral side effects and confounding systemic effects.
-
Disadvantages: It is an invasive surgical procedure that requires specialized equipment and expertise. The procedure itself can cause tissue damage and inflammation, which needs to be controlled for. The effects are localized, and it does not provide information about the drug's impact on other brain regions or the whole organism.
The choice between systemic and intra-BLA injection of MS-275 depends on the specific research question. Systemic administration is suitable for initial screening of behavioral effects and for studies where widespread CNS effects are of interest. In contrast, intra-BLA microinjection is the preferred method for dissecting the specific contribution of this brain region to behavior and for elucidating the underlying neural circuit mechanisms. The provided protocols and data serve as a guide for researchers to design rigorous and well-controlled experiments to explore the therapeutic potential of MS-275 in modulating brain function and behavior.
References
- 1. Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 3. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC inhibitors as cognitive enhancers in fear, anxiety and trauma therapy: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefits of histone deacetylase inhibitors for acute brain injury; a systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing histone acetylation in the hippocampus-infralimbic network enhances fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS-275, a Class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic HDAC Inhibition Ameliorates the Aberrant Responses to Acute Stress in Socially Isolated Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retracted: Administration of MS‐275 Improves Cognitive Performance and Reduces Cell Death Following Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Synergistic in vivo antitumor effect of the histone deacetylase inhibitor MS-275 in combination with interleukin 2 in a murine model of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC1 Regulates Fear Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic or intrahippocampal delivery of histone deacetylase inhibitors facilitates fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic or intrahippocampal delivery of histone deacetylase inhibitors facilitates fear extinction [pubmed.ncbi.nlm.nih.gov]
- 17. Histone deacetylase and acetyltransferase inhibitors modulate behavioral responses to social stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The basolateral amygdala-anterior cingulate cortex circuit contributes to postherpetic neuralgia-anxiety comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MS21570 for Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MS21570, a selective antagonist for the G protein-coupled receptor 171 (GPR171), for use in mouse behavioral studies. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the role of the BigLEN-GPR171 system in various behaviors.
Introduction
This compound is a small molecule antagonist of GPR171 with an IC50 of 220 nM.[1][2] GPR171 is a receptor for the neuropeptide BigLEN.[3] The BigLEN-GPR171 signaling system is implicated in regulating anxiety-like behavior and fear conditioning.[3][4] this compound blocks the BigLEN-mediated activation of GPR171.[3][5] In mouse models, administration of this compound has been shown to reduce anxiety-like behavior and attenuate fear conditioning, suggesting its potential as a tool for studying psychiatric disorders.[3][5]
Quantitative Data Summary
The following table summarizes the dosages of this compound used in published mouse behavioral studies.
| Administration Route | Dosage | Mouse Strain | Behavioral Assay | Outcome | Reference |
| Intraperitoneal (i.p.) | 5 mg/kg | C57BL/6J | Elevated Plus Maze, Open Field, Forced Swim Test, Contextual Fear Conditioning | Reduced anxiety-like behavior and fear conditioning.[5] | [5] |
| Intraperitoneal (i.p.) | 3.5 mg/kg | AgRP-IRES-Cre | Food Intake | Attenuated CNO-mediated increase in food intake. | [5] |
| Intra-Basolateral Amygdala (BLA) | 20 nmol/0.5 µl | C57BL/6J | Elevated Plus Maze, Contextual Fear Conditioning | Increased open arm time in EPM and decreased freezing in fear conditioning.[5] | [5] |
Experimental Protocols
Below are detailed protocols for key behavioral experiments involving this compound, based on cited literature.
1. Systemic Administration for Anxiety and Fear Conditioning Studies
-
Objective: To assess the effect of systemically administered this compound on anxiety-like behavior and contextual fear conditioning.
-
Materials:
-
This compound
-
Vehicle (e.g., 6% DMSO in saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Elevated Plus Maze apparatus
-
Open Field arena
-
Forced Swim Test beaker
-
Contextual Fear Conditioning chamber
-
Video tracking software (e.g., Noldus EthoVision XT)
-
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour prior to each experiment.[5]
-
Drug Administration: Administer this compound (5 mg/kg, i.p.) or vehicle 15 minutes before the start of the behavioral test.[2][5]
-
Behavioral Assays:
-
Elevated Plus Maze: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes). Record time spent in and entries into the open and closed arms.[5]
-
Open Field Test: Place the mouse in the center of the open field arena and allow it to explore for a set period. Measure total distance traveled and time spent in the center versus the periphery.[5]
-
Forced Swim Test: Place the mouse in a beaker of water (25±1 °C) for 6 minutes. Record the duration of immobility during the last 4 minutes.[5]
-
Contextual Fear Conditioning:
-
Training (Day 1): Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a footshock (e.g., 2 seconds, 0.6 mA).[5]
-
Testing (Day 2): Return the mouse to the same chamber 24 hours later and measure the amount of time spent freezing for a set period (e.g., 5 minutes).[5]
-
-
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavior of this compound-treated mice with the vehicle-treated control group.
2. Intra-Basolateral Amygdala (BLA) Microinjection
-
Objective: To investigate the specific role of GPR171 in the BLA in modulating anxiety and fear.
-
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween80 in saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Stereotaxic apparatus
-
Guide cannulae (24 gauge) and injection cannulae
-
Microinfusion pump
-
-
Procedure:
-
Surgery: Anesthetize the mice and stereotaxically implant bilateral guide cannulae targeting the BLA. Allow for a recovery period of at least 2 weeks.[5]
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Microinjection: Gently restrain the mouse and insert the injection cannulae into the guide cannulae. Infuse this compound (20 nmol/0.5 µl) or vehicle into the BLA over 1 minute.[5] For fear conditioning studies, inject 10 minutes prior to testing and immediately following the conditioning session.[2][5]
-
Behavioral Testing: Perform the elevated plus maze or contextual fear conditioning as described in the systemic administration protocol.
-
-
Data Analysis: Compare the behavioral data between the this compound and vehicle microinjection groups using appropriate statistical methods.
Visualizations
Caption: this compound antagonism of the GPR171 signaling pathway.
Caption: Experimental workflow for mouse behavioral studies with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing MS21570 Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the preparation of MS21570 solutions for in vivo injection. This compound is a selective antagonist of G-protein coupled receptor 171 (GPR171) with an IC50 of 220 nM.[1][2][3] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in preclinical research.
Data Presentation: Solubility and Formulation
The following tables summarize the key quantitative data for the solubility and formulation of this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 125 | 526.67 | Ultrasonic treatment may be required.[1][2] |
| DMSO | 23.73 | 100 | - |
| Ethanol | 23.73 | 100 | - |
Molecular Weight of this compound: 237.34 g/mol [1][3][4]
Table 2: Formulations for In Vivo Injection
| Formulation | Composition | Achievable Concentration | Resulting Solution |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.53 mM) | Clear |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.53 mM) | Clear |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.53 mM) | Clear |
| 4 | 6% DMSO in Saline | Not specified, but used for a 3.5 mg/kg i.p. injection in mice. | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for in vitro experiments or for the preparation of diluted solutions for in vivo injection.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.4213 mL of DMSO per 1 mg of this compound).[1]
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the container in an ultrasonic bath until the solution is clear.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: Preparation of Injectable Solutions for In Vivo Administration
This protocol details the step-by-step preparation of three different vehicle formulations for the administration of this compound. The choice of vehicle will depend on the experimental requirements, such as the desired route of administration and dosing volume.
Important: Always prepare fresh working solutions for injection on the day of the experiment.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for systemic administration.
Procedure:
-
Begin with a pre-prepared concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final injectable solution, add the solvents sequentially in the following order:
Formulation 2: DMSO/SBE-β-CD in Saline
This formulation uses a cyclodextrin (B1172386) to improve solubility and is suitable for systemic administration.
Procedure:
-
Begin with a pre-prepared concentrated stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare the final injectable solution, add the this compound DMSO stock solution to the SBE-β-CD solution at a ratio of 1:9 (v/v). For example, to make 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.[1][2]
-
Mix thoroughly until a clear solution is achieved.
Formulation 3: DMSO/Corn Oil
This formulation is suitable for subcutaneous or intraperitoneal injections where a slower release may be desired.
Procedure:
-
Begin with a pre-prepared concentrated stock solution of this compound in DMSO.
-
Add the this compound DMSO stock solution to corn oil at a ratio of 1:9 (v/v). For example, to make 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil.[1][2]
-
Vortex or sonicate the mixture until it is a homogenous and clear solution.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism as a GPR171 antagonist.
References
MS21570 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171), a receptor implicated in anxiety-like behavior and fear conditioning.[1][2][3] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its preparation for both in vitro and in vivo studies. The provided data and methodologies are intended to facilitate the effective use of this compound in research and drug development settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃S₂ | [1][4] |
| Molecular Weight | 237.34 g/mol | [1][4] |
| CAS Number | 65373-29-7 | [1][4] |
| Appearance | White to off-white solid | [5] |
Solubility Data
This compound exhibits good solubility in several organic solvents. The following table summarizes its solubility in commonly used laboratory solvents. It is important to note that for DMSO, the use of a newly opened, anhydrous grade is recommended as DMSO is hygroscopic and the presence of water can significantly impact solubility.[5]
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (526.67 mM) | Requires ultrasonication for complete dissolution. | [1][5] |
| Ethanol | 100 mM | [4] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.53 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10.53 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10.53 mM) | 10% DMSO, 90% Corn Oil | [1] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of stock solutions of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. Refer to the table below for common stock solution concentrations.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until a clear solution is obtained.[1][5] Gentle heating may also aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1][5]
Stock Solution Preparation Table:
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 4.2134 mL | 21.0668 mL | 42.1336 mL |
| 5 mM | 0.8427 mL | 4.2134 mL | 8.4267 mL |
| 10 mM | 0.4213 mL | 2.1067 mL | 4.2134 mL |
Preparation of Solutions for In Vivo Use
This protocol details the preparation of a common vehicle for the administration of this compound in animal studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
This protocol is for the preparation of a solution with a final concentration of ≥ 2.5 mg/mL.[1][5]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to make a 10% DMSO solution.
-
Addition of PEG300: Add 40% PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Tween-80: Add 5% Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 45% saline to the mixture and mix thoroughly to obtain a clear solution.
Example for 1 mL of working solution: To a tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Then, add 400 µL of PEG300 and mix. Next, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[5]
Signaling Pathway and Experimental Workflow
GPR171 Signaling Pathway
This compound acts as an antagonist to GPR171. G protein-coupled receptors are a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. Upon binding of an agonist (like the endogenous ligand BigLEN), GPR171 would typically activate intracellular G proteins, leading to a downstream signaling cascade. As an antagonist, this compound blocks this activation.
Caption: GPR171 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Solubility Testing
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: A general experimental workflow for determining compound solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Design for MS21570 Fear Conditioning Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 has been identified as a selective antagonist for the G-protein coupled receptor 171 (GPR171).[1][2] The endogenous ligand for GPR171 is the neuropeptide BigLEN.[3] The BigLEN-GPR171 signaling system, particularly within the basolateral amygdala (BLA), plays a significant role in modulating anxiety-like behaviors and the consolidation of fear memories.[1][2] Activation of GPR171 by BigLEN leads to the hyperpolarization of pyramidal neurons in the BLA.[1][2] By blocking this interaction, this compound attenuates fear conditioning, making it a valuable tool for investigating the neural circuits and molecular mechanisms underlying fear and anxiety. These application notes provide detailed protocols for utilizing this compound in fear conditioning studies in mice.
Data Presentation
Table 1: this compound Administration Parameters for Fear Conditioning Studies
| Administration Route | Dosage | Vehicle | Timing of Administration | Reference |
| Systemic (i.p.) | 5 mg/kg | 6% DMSO in saline | 15 minutes prior to fear conditioning training | [1] |
| Intra-BLA | 20 nmol/0.5 µl per side | Not specified | 10 minutes prior to and immediately following fear conditioning training | [1] |
Table 2: Summary of Contextual Fear Conditioning Protocol Parameters
| Parameter | Specification | Reference |
| Animal Model | Male C57BL/6J mice | [2] |
| Apparatus | Fear conditioning chamber (e.g., Med Associates) | [4] |
| Acclimation | 1 hour to the testing room prior to the experiment | [1] |
| Training Phase | ||
| Baseline | 2 minutes in the conditioning chamber | [4] |
| Conditioned Stimulus (CS) | 72 dB, 12 kHz tone for 30 seconds | [4] |
| Unconditioned Stimulus (US) | 0.4 mA scrambled foot-shock for 2 seconds, co-terminating with the CS | [4] |
| Post-shock period | 30 seconds in the chamber before returning to home cage | [4] |
| Contextual Test | ||
| Timing | 24 hours after training | [1][4] |
| Procedure | Place mouse back in the same chamber for 5 minutes (no CS or US) | [1][4] |
| Cued Test (Optional) | ||
| Timing | 48 hours after training | [4] |
| Procedure | Place mouse in a novel context for 2 minutes, then present CS for 3 minutes | [4] |
| Behavioral Measure | Freezing (absence of all movement except for respiration) | [4] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound in a Contextual Fear Conditioning Paradigm
Objective: To evaluate the effect of systemically administered this compound on the consolidation of contextual fear memory.
Materials:
-
This compound
-
Vehicle (6% DMSO in saline)
-
Standard mouse fear conditioning apparatus
-
Male C57BL/6J mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate mice to the behavioral testing room for at least 1 hour before the experiment begins.
-
Drug Preparation: Prepare a solution of this compound in the vehicle at a concentration suitable for delivering 5 mg/kg in a standard injection volume (e.g., 10 ml/kg). Prepare a vehicle-only solution for the control group.
-
Drug Administration: 15 minutes prior to the fear conditioning training, administer this compound (5 mg/kg, i.p.) or vehicle to the respective groups of mice.[1]
-
Fear Conditioning Training (Day 1):
-
Place a mouse into the conditioning chamber.
-
Allow a 2-minute baseline period for exploration.[4]
-
Present a 30-second audible tone (CS; 72 dB, 12 kHz).[4]
-
During the final 2 seconds of the tone, deliver a 0.4 mA scrambled foot-shock (US).[4]
-
Leave the mouse in the chamber for an additional 30 seconds.[4]
-
Return the mouse to its home cage.
-
-
Contextual Fear Memory Test (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber.[1][4]
-
Record the behavior for 5 minutes without presenting the tone or the shock.[1][4]
-
Analyze the video recording for freezing behavior, defined as the complete absence of movement except for that required for respiration.[4]
-
-
Data Analysis: Calculate the percentage of time spent freezing during the 5-minute test session. Compare the freezing levels between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test).
Protocol 2: Intra-BLA Microinjection of this compound in a Contextual Fear Conditioning Paradigm
Objective: To investigate the specific role of the BLA BigLEN-GPR171 system in fear memory consolidation using localized this compound administration.
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid, aCSF)
-
Stereotaxic apparatus
-
Cannulae for bilateral BLA implantation
-
Microinfusion pump and syringes
-
Surgical tools
-
Male C57BL/6J mice
-
Fear conditioning apparatus
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the BLA.
-
Allow the mice to recover for at least one week after surgery.
-
-
Habituation: Acclimate mice to the testing room for at least 1 hour prior to the experiment.
-
Drug Preparation: Dissolve this compound in vehicle to achieve a concentration for delivering 20 nmol in 0.5 µl.[1]
-
Microinjection and Fear Conditioning Training (Day 1):
-
10 minutes before training, infuse this compound (20 nmol/0.5 µl) or vehicle bilaterally into the BLA over a period of 1 minute.[1] Leave the injection needles in place for an additional minute to allow for diffusion.
-
Perform the fear conditioning training as described in Protocol 1, Step 4.
-
Immediately following the training session, perform a second bilateral intra-BLA microinjection of this compound or vehicle.[1]
-
-
Contextual Fear Memory Test (Day 2):
-
24 hours after training, test for contextual fear memory as described in Protocol 1, Step 5.
-
-
Histological Verification: After the completion of behavioral testing, perfuse the mice and section the brains to verify the correct placement of the cannulae within the BLA.
-
Data Analysis: Analyze the freezing behavior as described in Protocol 1, Step 6, including only data from mice with correct cannula placements.
Mandatory Visualization
Caption: GPR171 signaling pathway in fear memory.
Caption: Experimental workflow for fear conditioning.
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS21570 in Elevated Plus Maze Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 is a selective antagonist for the G protein-coupled receptor 171 (GPR171).[1][2] The endogenous ligand for GPR171 is the neuropeptide BigLEN. The BigLEN-GPR171 system has been implicated in the regulation of anxiety-like behaviors, particularly within the basolateral amygdala (BLA), a key brain region involved in processing fear and anxiety. Preclinical studies utilizing the elevated plus maze (EPM) have demonstrated that antagonism of GPR171 by this compound produces anxiolytic-like effects in rodents.
The EPM is a widely used behavioral assay to assess anxiety-like behavior in laboratory animals. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
These application notes provide detailed protocols for the use of this compound in EPM experiments, including systemic and intra-BLA administration, as well as a summary of the expected quantitative outcomes.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on anxiety-like behavior in the elevated plus maze.
Table 1: Systemic Administration of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds, mean ± SEM) |
| Vehicle (6% DMSO in saline) | - | 25.3 ± 4.1 |
| This compound | 5 | 48.2 ± 7.3* |
*p < 0.05 compared to vehicle. Data extracted from Bobeck et al., 2017.
Table 2: Intra-Basolateral Amygdala (BLA) Administration of this compound in the Elevated Plus Maze
| Treatment Group | Dose (nmol/side) | Time in Open Arms (seconds, mean ± SEM) |
| Vehicle (aCSF) | - | 22.1 ± 3.5 |
| This compound | 1 | 39.6 ± 5.2* |
*p < 0.05 compared to vehicle. Data extracted from Bobeck et al., 2017.
Signaling Pathway
This compound acts as an antagonist at the GPR171 receptor. GPR171 is a G protein-coupled receptor (GPCR) that is suggested to couple to inhibitory G proteins (Gi/o). Upon binding of the endogenous ligand BigLEN, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream modulation of ion channels. By blocking this interaction, this compound prevents the BigLEN-induced intracellular signaling cascade.
References
Application Notes and Protocols for Studying Feeding Behavior with MS21570
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 is a selective antagonist for the G protein-coupled receptor 171 (GPR171). The endogenous ligand for this receptor is the neuropeptide BigLEN. The BigLEN-GPR171 signaling system is implicated in the regulation of feeding behavior and metabolism.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on feeding behavior in preclinical models.
Signaling Pathway
The BigLEN-GPR171 signaling pathway plays a role in modulating feeding. BigLEN is co-expressed with Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) in neurons of the arcuate nucleus of the hypothalamus, a critical brain region for appetite regulation. Activation of these AgRP neurons stimulates the release of BigLEN, which then acts on GPR171 to influence food intake.[4] Antagonizing GPR171 with this compound provides a tool to probe the physiological functions of this pathway.
Caption: The BigLEN-GPR171 signaling pathway in the regulation of feeding behavior.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on DREADD-Activated AgRP Neuron-Induced Feeding
This protocol describes the use of this compound to assess its ability to block the potent orexigenic (appetite-stimulating) effects of activating AgRP neurons using Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology.
Experimental Workflow:
Caption: Experimental workflow for the DREADD-based feeding study.
Materials:
-
AgRP-IRES-Cre mice
-
AAV-hSyn-DIO-hM3Dq-mCherry (or similar Cre-dependent excitatory DREADD virus)
-
Stereotaxic surgery setup
-
This compound
-
Vehicle: 6% DMSO in sterile saline
-
Clozapine-N-Oxide (CNO)
-
Standard rodent chow
-
Metabolic cages for food intake monitoring
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize AgRP-IRES-Cre mice according to approved institutional protocols.
-
Secure the mouse in a stereotaxic frame.
-
Inject AAV-hSyn-DIO-hM3Dq-mCherry bilaterally into the arcuate nucleus of the hypothalamus.
-
Allow for a 2-3 week recovery period for viral expression.
-
-
Habituation:
-
Individually house the mice to allow for accurate food intake measurement.
-
Habituate the mice to handling and intraperitoneal (i.p.) injections with saline for several days before the experiment.
-
-
Experiment Day:
-
Weigh the mice and the pre-weighed standard chow.
-
Administer this compound (3.5 mg/kg, i.p.) or vehicle (6% DMSO in saline).
-
15 minutes after the this compound or vehicle injection, administer CNO (1 mg/kg, i.p.) to activate the DREADD-expressing AgRP neurons.
-
Return the mice to their home cages with the pre-weighed food.
-
-
Data Collection:
-
Measure cumulative food intake at 1, 2, 4, and 8 hours post-CNO injection.
-
Data Presentation:
| Treatment Group | Mean Cumulative Food Intake (g) ± SEM | |||
| 1 hour | 2 hours | 4 hours | 8 hours | |
| Vehicle + CNO | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound + CNO | Insert Data | Insert Data | Insert Data | Insert Data |
Note: This table is a template. The data should be populated from the experimental results. A study showed that pretreatment with this compound significantly attenuated the CNO-mediated increase in food intake.[4]
Protocol 2: General Assessment of this compound on Food Intake
This protocol provides a general framework for assessing the effects of this compound on food intake in the absence of chemogenetic stimulation. This can be adapted to study different metabolic states (e.g., fasted vs. ad libitum fed) or food types (e.g., standard chow vs. palatable high-fat diet).
Procedure:
-
Animal Model and Housing:
-
Use standard laboratory mice (e.g., C57BL/6J).
-
Individually house mice for accurate food intake measurement.
-
Habituate mice to handling and injection procedures.
-
-
Experimental Conditions (Examples):
-
Fasted State: Fast mice overnight (e.g., 16 hours) with free access to water.
-
Palatable Diet: Provide access to a high-fat, high-sugar diet in addition to or in place of standard chow.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 6% DMSO in saline).
-
Administer this compound via the desired route (e.g., i.p.). A dose-response study is recommended to determine the optimal dose (e.g., 1, 3, 5, 10 mg/kg). A previous study found that a 5 mg/kg dose of this compound did not alter feeding over 8 hours in mice on a normal chow diet.[4]
-
Include a vehicle control group.
-
-
Data Collection and Analysis:
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
-
Data Presentation:
Table 1: Dose-Response Effect of this compound on Food Intake in Fasted Mice
| Treatment Group | Dose (mg/kg) | Mean Cumulative Food Intake (g) ± SEM (at 4 hours) |
| Vehicle | - | Insert Data |
| This compound | 1 | Insert Data |
| This compound | 3 | Insert Data |
| This compound | 5 | Insert Data |
| This compound | 10 | Insert Data |
Table 2: Effect of this compound on Palatable Food Intake
| Treatment Group | Mean Palatable Food Intake (g) ± SEM (at 2 hours) |
| Vehicle | Insert Data |
| This compound (X mg/kg) | Insert Data |
Note: These tables are templates for presenting hypothetical data from the suggested experiments.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the BigLEN-GPR171 signaling pathway in the regulation of feeding behavior. The provided protocols offer a starting point for researchers to design and execute experiments to explore the effects of this compound in various contexts of food intake control. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and animal models.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols for Inhibiting BigLEN Effects with MS21570
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing MS21570 to block the biological effects of BigLEN. BigLEN, an endogenous neuropeptide, exerts its effects through the G protein-coupled receptor 171 (GPR171). This compound is a potent and selective antagonist of GPR171, making it a valuable tool for studying the physiological and pathological roles of the BigLEN/GPR171 signaling axis. These notes are intended to guide researchers in designing and executing experiments to effectively inhibit BigLEN-mediated cellular responses.
The BigLEN/GPR171 Signaling Pathway
BigLEN binds to and activates GPR171, which is a Gαi/o-coupled receptor.[1][2] This activation initiates a signaling cascade with key downstream effects, including the inhibition of adenylyl cyclase and the modulation of the ERK/MAPK pathway.
-
Gαi/o-mediated Inhibition of Adenylyl Cyclase: Upon BigLEN binding, the Gαi/o subunit of the heterotrimeric G protein inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
βγ Subunit-mediated ERK Activation: The Gβγ subunits, dissociated from Gαi/o, can activate downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn can lead to the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) 1/2.[3][4][5]
Diagram of the BigLEN/GPR171 Signaling Pathway
Caption: The BigLEN/GPR171 signaling cascade.
This compound: A GPR171 Antagonist
This compound is a small molecule antagonist of GPR171. It competitively blocks the binding of BigLEN to the receptor, thereby inhibiting the downstream signaling cascade.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Assay System | Reference |
| IC50 | 220 nM | GPR171 | [MCE, R&D Systems] |
| Binding Affinity (Ki) | ~6.8 µM | Displacement of [125I]Tyr-BigLEN from rat hypothalamic membranes | [6] |
Dose-Response Data
The following table provides representative data on the dose-dependent inhibition of BigLEN-induced effects by this compound. This data is compiled from typical results seen in the literature and should be used as a guide for experimental design.
| This compound Concentration (nM) | % Inhibition of BigLEN (1 µM) induced [35S]GTPγS binding (approx.) |
| 10 | 10-20% |
| 50 | 30-40% |
| 100 | 45-55% |
| 220 (IC50) | 50% |
| 500 | 65-75% |
| 1000 | 80-90% |
| 10000 | >95% |
Experimental Protocols
The following are detailed protocols for key experiments to study the inhibitory effects of this compound on BigLEN signaling.
Protocol 1: Inhibition of BigLEN-induced cAMP Accumulation
This protocol is designed to measure the ability of this compound to block the BigLEN-mediated inhibition of adenylyl cyclase in a cell-based assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra cAMP Kit.
Experimental Workflow for cAMP Assay
Caption: Workflow for the cAMP inhibition assay.
Materials:
-
CHO-K1 cells stably expressing human GPR171
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
384-well white opaque microplates
-
This compound
-
BigLEN peptide
-
Forskolin
-
LANCE® Ultra cAMP Kit (PerkinElmer)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-GPR171 cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells and resuspend in stimulation buffer provided with the cAMP kit.
-
Plate 2,000-5,000 cells per well in a 384-well plate.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Prepare a solution of Forskolin (e.g., 10 µM final concentration) and BigLEN (e.g., 1 µM final concentration) in stimulation buffer.
-
Add this solution to the wells. Include wells with Forskolin only (as a positive control for cAMP production) and wells with buffer only (negative control).
-
-
Cell Lysis and Detection:
-
Measurement and Analysis:
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET plate reader (emission at 665 nm and 615 nm, excitation at 320 or 340 nm).
-
Calculate the 665/615 nm ratio. The signal is inversely proportional to the cAMP concentration.
-
Plot the percentage of inhibition of the BigLEN response against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to assess the effect of this compound on BigLEN-induced ERK1/2 phosphorylation.
Materials:
-
Neuro2A cells or other suitable cell line expressing GPR171
-
Cell culture medium
-
6-well plates
-
This compound
-
BigLEN peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate Neuro2A cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound for 30 minutes.
-
Stimulate cells with BigLEN (e.g., 1 µM) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for total ERK1/2 as a loading control.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 3: Co-Immunoprecipitation of GPR171
This protocol is designed to demonstrate the interaction between BigLEN and GPR171 and to investigate if this compound can disrupt this interaction. This is a more advanced technique and may require optimization.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing tagged-GPR171 (e.g., HA- or FLAG-tagged)
-
BigLEN peptide
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-tag antibody (e.g., anti-FLAG M2) conjugated to agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blot (anti-tag and potentially anti-BigLEN if a good antibody is available)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells expressing tagged-GPR171 to high confluency.
-
Treat cells with BigLEN (e.g., 1 µM) in the presence or absence of this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Centrifuge to remove insoluble material.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-tag antibody-conjugated beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-tag antibody to confirm the immunoprecipitation of GPR171.
-
If a suitable antibody is available, probe for BigLEN to see if it co-precipitated with GPR171 and if this interaction is reduced by this compound.
-
Troubleshooting
-
Low signal in cAMP assay: Optimize cell number and forskolin concentration. Ensure the LANCE Ultra cAMP kit reagents are handled correctly.[8][10]
-
High background in Western blot: Use 5% BSA in TBST for blocking when detecting phosphoproteins. Ensure adequate washing steps.
-
No co-immunoprecipitation: Use a non-denaturing lysis buffer and optimize washing conditions to be less stringent. Ensure the antibody is suitable for immunoprecipitation.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the BigLEN/GPR171 signaling pathway. The protocols provided here offer a framework for researchers to effectively use this antagonist to block BigLEN's effects in various cellular assays. Careful optimization of experimental conditions will be key to obtaining robust and reproducible data.
References
- 1. biocompare.com [biocompare.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. G-protein coupled receptor, PI3K and Rho signaling pathways regulate the cascades of Tau and amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | G beta:gamma signalling through PI3Kgamma [reactome.org]
- 6. citeab.com [citeab.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bioline.ru [bioline.ru]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for MS21570
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171), with an IC50 of 220 nM. GPR171 and its endogenous ligand, the neuropeptide BigLEN, are implicated in a variety of physiological processes, including feeding behavior, anxiety, and pain perception. As a result, this compound is a valuable tool for investigating the therapeutic potential of GPR171 modulation. These application notes provide detailed information on the stability and storage of this compound, along with protocols for its handling and analysis to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃S₂[1] |
| Molecular Weight | 237.34 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 125 mg/mL) and ethanol (B145695) (up to 100 mM) |
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years[1] | Protect from moisture. |
| 4°C | 2 years[1] | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
To prevent degradation, it is recommended to store stock solutions in small aliquots to minimize the number of freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to reduce moisture uptake.
GPR171 Signaling Pathway
This compound acts as an antagonist at the GPR171 receptor. The binding of the endogenous ligand BigLEN to GPR171 initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby inhibiting the downstream effects of GPR171 activation.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 421.34 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for the development of a stability-indicating analytical method.
Experimental Workflow:
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven
-
Photostability chamber
Protocol:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Sample Analysis: Following the stress period, neutralize the acid and base-treated samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 5.3).
Stability-Indicating HPLC Method
Objective: To provide a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: The stability-indicating nature of this method should be confirmed by demonstrating that the degradation products generated during the forced degradation study do not co-elute with the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Data Presentation
The results from the forced degradation study should be summarized in a table to clearly present the stability profile of this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | [Insert Data] | [Insert Data] |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | [Insert Data] | [Insert Data] |
| Oxidative (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] |
| Thermal (Solid, 80°C, 48h) | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] |
Note: The actual percentage of degradation and the number of degradation products will need to be determined experimentally.
Conclusion
These application notes provide essential information for the proper handling, storage, and analysis of this compound. Adherence to these guidelines and protocols will help ensure the integrity of the compound and the reliability of experimental results in the investigation of GPR171-mediated signaling and its potential as a therapeutic target.
References
Application Notes and Protocols: Vehicle Preparation for in vivo MS21570 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171), a receptor for the neuropeptide BigLEN.[1] The BigLEN-GPR171 signaling pathway is implicated in the regulation of several physiological processes, including anxiety-like behavior, fear conditioning, and feeding.[2] As a G(i)-alpha-mediated pathway, activation of GPR171 by its endogenous ligand BigLEN leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal excitability and function. Preclinical in vivo studies are crucial for elucidating the therapeutic potential of this compound. A critical and often overlooked aspect of such studies is the appropriate preparation of the vehicle for drug administration. The vehicle must effectively solubilize the compound without interfering with the biological system or the compound's activity. These application notes provide detailed protocols for the preparation of a suitable vehicle for in vivo studies of this compound, along with an overview of the relevant signaling pathway and experimental workflow.
Data Presentation
Due to the limited availability of public quantitative pharmacokinetic and pharmacodynamic data for this compound, the following table presents an illustrative summary of potential data that would be collected in in vivo studies. Researchers should generate their own data based on their specific experimental setup.
| Parameter | Value | Units | Notes |
| Pharmacokinetics | |||
| Cmax | [Illustrative] 150 | ng/mL | Peak plasma concentration after a single 5 mg/kg i.p. dose. |
| Tmax | [Illustrative] 0.5 | hours | Time to reach peak plasma concentration. |
| AUC(0-t) | [Illustrative] 450 | ng*h/mL | Area under the concentration-time curve from time 0 to the last measurable point. |
| t1/2 | [Illustrative] 2.5 | hours | Elimination half-life. |
| Pharmacodynamics | |||
| ED50 (Anxiolytic Effect) | [Illustrative] 2.5 | mg/kg | Effective dose to produce 50% of the maximum anxiolytic effect in an elevated plus maze test. |
| Target Occupancy (EC50) | [Illustrative] 100 | nM | Concentration required to occupy 50% of GPR171 receptors in the brain. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a solution of this compound suitable for intraperitoneal administration in mice. A common vehicle for this compound is a solution of 6% dimethyl sulfoxide (B87167) (DMSO) in sterile saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound.
-
Dissolve this compound in DMSO:
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add a volume of DMSO that will constitute 6% of the final volume. For a final volume of 1 mL, this would be 60 µL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
-
Add sterile saline:
-
To the DMSO/MS21570 solution, add the appropriate volume of sterile saline to reach the final desired volume. For a final volume of 1 mL, add 940 µL of saline.
-
Vortex the solution again to ensure it is homogenous.
-
-
Final concentration and administration:
-
The final solution will contain this compound at the desired concentration in a vehicle of 6% DMSO in saline.
-
Administer the solution to the animals via intraperitoneal injection at the desired dosage (e.g., 3.5 mg/kg or 5 mg/kg).[1]
-
A vehicle-only control group (6% DMSO in saline) should always be included in the experiment.
-
Safety Precautions:
-
Work in a laminar flow hood to maintain sterility.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Handle DMSO with care as it can facilitate the absorption of other substances through the skin.
Mandatory Visualization
Caption: Experimental workflow for the preparation of the this compound vehicle.
Caption: The BigLEN-GPR171 signaling pathway and the antagonistic action of this compound.
References
Application Notes and Protocols for Microinjection of MS21570 into the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171)[1]. The endogenous ligand for GPR171 is the neuropeptide BigLEN[2][3]. The BigLEN-GPR171 signaling system is implicated in a variety of physiological processes, including feeding, anxiety, and fear conditioning[4][5][6]. Preclinical research has demonstrated that direct administration of this compound into the basolateral amygdala (BLA) can modulate anxiety-like behaviors and fear memory[3][4]. These findings suggest that this compound is a valuable tool for investigating the role of the GPR171 signaling pathway in neurological and psychiatric disorders.
These application notes provide detailed protocols for the stereotaxic microinjection of this compound into the brain of rodents, with a specific focus on the basolateral amygdala, a key region involved in emotional processing.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 237.34 g/mol | [1] |
| Formula | C10H11N3S2 | [1] |
| CAS Number | 65373-29-7 | [1] |
| IC50 for GPR171 | 220 nM | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [1] |
Table 2: Recommended Microinjection Parameters for this compound in the Mouse Basolateral Amygdala (BLA)
| Parameter | Recommended Value | Notes |
| Target Brain Region | Basolateral Amygdala (BLA) | A key region for studying anxiety and fear. |
| Stereotaxic Coordinates (from Bregma) | Anteroposterior (AP): -1.1 to -1.75 mmMediolateral (ML): ±3.15 to ±3.3 mmDorsoventral (DV): -4.25 to -5.1 mm | Coordinates should be optimized for the specific mouse strain and age.[7][8][9][10] |
| This compound Concentration | 40 mM (for a 20 nmol dose in 0.5 µl) | Based on effective dose reported in the literature.[4] |
| Vehicle Solution | Sterile saline with 6% DMSO | Vehicle used for in vivo intraperitoneal administration, likely suitable for intracerebral injection.[1] Further optimization may be required. |
| Injection Volume | 0.5 µl per hemisphere | A common volume for localized drug delivery in the mouse brain. |
| Infusion Rate | 100 nL/minute | A slow infusion rate minimizes tissue damage and backflow.[11] |
| Needle/Cannula Size | 33-gauge internal cannula | Minimizes tissue displacement. |
| Post-infusion Dwell Time | 5-10 minutes | Allows for diffusion of the compound and prevents backflow upon cannula retraction. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microinjection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound: To prepare a 40 mM stock solution, dissolve 9.49 mg of this compound (MW: 237.34 g/mol ) in 1 mL of DMSO.
-
Prepare the vehicle solution: Prepare a 6% DMSO in sterile saline solution. For example, to make 1 mL of vehicle, mix 60 µL of sterile DMSO with 940 µL of sterile saline.
-
Dissolve this compound:
-
For a final injection solution of 40 mM, directly prepare the desired volume. For example, to prepare 10 µL of 40 mM this compound in 6% DMSO/saline, weigh out 0.0949 mg of this compound and dissolve it in 0.6 µL of DMSO. Then add 9.4 µL of sterile saline.
-
Alternatively, prepare a higher concentration stock in DMSO (e.g., 100 mM) and then dilute it to the final concentration with the appropriate volumes of DMSO and sterile saline to achieve the final 6% DMSO concentration.
-
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in an ultrasonic bath to ensure the compound is fully dissolved.
-
Storage: Store the prepared solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Microinjection of this compound into the Basolateral Amygdala (BLA)
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Microinjection pump and syringe
-
Internal cannula (33-gauge) attached to a guide cannula
-
Prepared this compound solution
-
Suturing material or tissue adhesive
-
Analgesics and post-operative care supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Apply eye ointment to prevent corneal drying.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface.
-
Identify and level Bregma and Lambda.
-
Based on the desired BLA coordinates (see Table 2), mark the injection sites on the skull.
-
Drill a small burr hole through the skull at the marked locations, being careful not to damage the underlying dura mater.
-
-
Microinjection:
-
Load the microinjection syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Lower the injection cannula to the predetermined dorsoventral (DV) coordinate for the BLA.
-
Begin the infusion of this compound at a rate of 100 nL/minute.
-
After the infusion is complete, leave the cannula in place for 5-10 minutes to allow for diffusion and to prevent backflow.
-
Slowly retract the cannula.
-
-
Post-Surgical Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer analgesics as per approved institutional protocols.
-
Place the animal in a clean cage on a heating pad to recover from anesthesia.
-
Monitor the animal closely for any signs of distress or complications.
-
Visualization
GPR171 Signaling Pathway
The following diagram illustrates the signaling pathway of GPR171. The endogenous ligand, BigLEN, or the antagonist, this compound, binds to GPR171, a G protein-coupled receptor. GPR171 activation by BigLEN is known to act through a Gαi-mediated pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway ultimately influences neuronal excitability and cellular function. This compound blocks this interaction.
Caption: GPR171 signaling pathway activated by BigLEN and antagonized by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a microinjection experiment with this compound.
Caption: Experimental workflow for this compound microinjection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Central and Basolateral Amygdala Are Critical Sites of Neuropeptide Y/Y2 Receptor-Mediated Regulation of Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The basolateral amygdala-anterior cingulate cortex circuit contributes to postherpetic neuralgia-anxiety comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Stress-free Microinjections in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MS21570 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MS21570 in behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Unexpected or No Behavioral Effect of this compound
Question: We administered this compound at the recommended dose, but we are not observing the expected anxiolytic-like or cognitive-enhancing effects in our behavioral paradigms (e.g., elevated plus maze, Morris water maze). What could be the cause?
Answer: Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:
-
Dose-Response: The recommended dose may not be optimal for your specific animal strain, age, or sex. It is advisable to perform a dose-response study to determine the most effective concentration.
-
Pharmacokinetics: The timing of behavioral testing relative to this compound administration is critical. The peak plasma and brain concentrations of the compound should align with the testing window. Review the pharmacokinetic profile of this compound and adjust your experimental timeline accordingly.
-
Route of Administration: Ensure the route of administration (e.g., intraperitoneal, oral gavage) is appropriate and has been performed correctly. Improper administration can lead to variability in drug exposure.
-
Animal-Related Factors: The behavioral phenotype can be significantly influenced by the animal's genetic background, sex, and age.[1] Additionally, factors such as housing conditions and handling can impact experimental outcomes.[2][3]
Issue 2: High Variability in Behavioral Data
Answer: High variability is a common challenge in behavioral research.[2] The following strategies can help improve the consistency of your results:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and behavioral testing, are highly standardized and consistently applied by all experimenters.[4]
-
Acclimation: Properly acclimate the animals to the testing room and equipment before the experiment.[3][5] A sufficient acclimation period can reduce stress-induced behavioral alterations.
-
Control Environmental Factors: The testing environment should be kept consistent. Factors such as lighting, noise, and temperature can significantly affect rodent behavior.[2][6][7]
-
Experimenter Bias: To minimize unconscious bias, the experimenter conducting the behavioral tests should be blinded to the treatment groups.[4][8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in behavioral experiments.
Caption: A flowchart for troubleshooting unexpected results in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[9][10]
Q2: How does the mechanism of this compound relate to its expected behavioral effects?
A2: By enhancing GABAergic inhibition, this compound is expected to have anxiolytic-like effects, as the GABA system plays a crucial role in regulating anxiety.[10][11] The diagram below illustrates the GABAA receptor signaling pathway.
Caption: The signaling pathway of the GABAA receptor modulated by this compound.
Q3: Are there specific considerations for female rodents when using this compound?
A3: Yes, the estrous cycle in female rodents can influence behavioral outcomes.[7] It is recommended to monitor the estrous cycle and either test at a specific stage or ensure that all stages are equally represented across experimental groups to avoid confounding results.
Q4: Can this compound be used in combination with other behavioral tests?
A4: Yes, but the order of testing is important. It is generally advised to proceed from the least stressful to the most stressful paradigms to minimize the confounding effects of stress on subsequent tests.[2][12] For example, an elevated plus maze test should be conducted before a forced swim test.
Data Presentation
Table 1: Troubleshooting Quantitative Data in Behavioral Assays
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High intra-group variability in escape latency (Morris Water Maze) | Inconsistent handling, differences in visual acuity, variable motivation.[13][14] | Standardize handling, perform a cued version of the maze to assess vision, ensure water temperature is consistent.[13][15] |
| No significant difference in open arm time (Elevated Plus Maze) | Dose of this compound is too low or too high (U-shaped dose-response), animals are not anxious at baseline. | Conduct a dose-response study, ensure proper acclimation to the testing room to reduce baseline anxiety.[16][17] |
| High variability in freezing behavior (Fear Conditioning) | Inconsistent shock intensity, contextual cues not salient enough, improper timing of stimulus presentation. | Calibrate the shocker daily, ensure distinct contextual cues, precisely control the timing of the conditioned and unconditioned stimuli.[18][19] |
| Floor effect (all animals perform poorly) or ceiling effect (all animals perform well) | Task is too difficult or too easy for the specific strain/age of the animals. | Adjust task parameters (e.g., platform size in MWM, shock intensity in fear conditioning) to an appropriate level of difficulty.[4] |
Experimental Protocols
Morris Water Maze
The Morris water maze is used to assess spatial learning and memory.[20][21]
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint.[6] A small escape platform is submerged just below the water's surface.
-
Acclimation: Animals should be habituated to the testing room for at least 30 minutes prior to the first trial.
-
Training:
-
Animals are given a series of training trials (e.g., 4 trials per day for 5 days).[15]
-
For each trial, the animal is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.[20]
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[20]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[22]
-
-
Probe Trial:
Elevated Plus Maze
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.[17][23]
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[17]
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before testing.[16]
-
Procedure:
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[17] An increase in these measures is indicative of an anxiolytic effect.
Fear Conditioning
Fear conditioning is a form of associative learning used to study fear memory.[18][19]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker for presenting an auditory cue (conditioned stimulus, CS).
-
Training (Day 1):
-
The animal is placed in the conditioning chamber and allowed to explore for a baseline period.
-
The CS (e.g., a tone) is presented, followed by the unconditioned stimulus (US), a mild foot shock.[18] This pairing is typically repeated several times.
-
-
Contextual Fear Testing (Day 2):
-
The animal is returned to the same conditioning chamber.
-
No CS or US is presented.
-
Freezing behavior (the absence of all movement except for respiration) is measured as an index of contextual fear memory.[25]
-
-
Cued Fear Testing (Day 3):
-
The animal is placed in a novel context (different from the training chamber).
-
After a baseline period, the CS (tone) is presented without the US.
-
Freezing behavior is measured as an index of cued fear memory.[26]
-
References
- 1. news-medical.net [news-medical.net]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Phenotyping in Rats and Mice [labome.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. protocols.io [protocols.io]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated plus maze protocol [protocols.io]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cyagen.com [cyagen.com]
- 22. UC Davis - Morris Water Maze [protocols.io]
- 23. medchemexpress.com [medchemexpress.com]
- 24. albany.edu [albany.edu]
- 25. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS21570 Delivery to the Central Nervous System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of MS21570 to the central nervous system (CNS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or undetectable levels of this compound in the brain tissue or cerebrospinal fluid (CSF) following systemic administration.
-
Question: We administered this compound systemically (e.g., intravenously or intraperitoneally) but are unable to detect significant concentrations in the CNS. What are the potential causes and how can we troubleshoot this?
-
Answer: Low CNS penetration is a common challenge for small molecules. Here are the likely causes and recommended troubleshooting steps:
-
Poor Blood-Brain Barrier (BBB) Permeability: this compound, like many small molecules, may have physicochemical properties that limit its ability to cross the BBB.
-
Troubleshooting:
-
Verify Physicochemical Properties: Review the known properties of this compound (see Table 1). While some information is available, a more detailed characterization of its lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors/acceptors can provide insights.[1][2]
-
In Vitro BBB Models: Utilize in vitro models to assess BBB permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can be a first step to evaluate passive diffusion. For a more biologically relevant assessment, consider using cell-based models such as a co-culture of brain endothelial cells with astrocytes and pericytes.[3][4]
-
Chemical Modification (Prodrug Approach): If inherent permeability is low, consider a prodrug strategy. This involves modifying this compound to be more lipophilic to enhance BBB penetration, with the modifying group being cleaved off in the CNS to release the active compound.
-
-
-
Active Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[4][5]
-
Troubleshooting:
-
In Vitro Efflux Assays: Use cell lines overexpressing these transporters (e.g., MDR1-MDCKII cells) to determine if this compound is a substrate.[6]
-
Co-administration with Efflux Inhibitors: In preclinical models, co-administering this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) can help determine if efflux is a significant barrier. Note: This is an experimental approach and may have toxicity concerns.
-
-
-
High Plasma Protein Binding: If this compound binds extensively to plasma proteins, the unbound fraction available to cross the BBB will be low.[6]
-
Troubleshooting:
-
Measure Plasma Protein Binding: Determine the fraction of unbound this compound in plasma using techniques like equilibrium dialysis.[6][7]
-
Optimize Dosing: If binding is high, a higher dose may be required to achieve a therapeutic concentration of unbound drug in the plasma, which can then drive CNS penetration.
-
-
-
Issue 2: Inconsistent behavioral effects observed in animal models after systemic administration of this compound.
-
Question: We are observing high variability in the behavioral outcomes (e.g., anxiety tests) in our animal models when administering this compound systemically. What could be causing this?
-
Answer: Inconsistent behavioral effects often point to variable CNS exposure.
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to varying plasma and brain concentrations of this compound.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct a full pharmacokinetic study to determine key parameters like half-life, clearance, and volume of distribution. This will help in designing an optimal dosing regimen.
-
Correlate Exposure with Efficacy: In your behavioral studies, collect blood and brain samples at the time of testing to correlate this compound concentrations with the observed behavioral effects. This can help establish a therapeutic window for CNS exposure.
-
-
-
Route of Administration: The route of administration can significantly impact the bioavailability and CNS uptake of this compound.
-
Troubleshooting:
-
Alternative Systemic Routes: If using oral administration, consider intravenous or intraperitoneal injections to bypass potential issues with oral absorption.
-
Direct CNS Administration: For proof-of-concept studies to confirm the central activity of this compound, consider direct administration routes such as intracerebroventricular (ICV) or direct microinjection into a specific brain region like the basolateral amygdala (BLA), as has been done in previous studies.[8][9] This bypasses the BBB and can help confirm that the compound has the desired central effect when it reaches its target.
-
Intranasal Delivery: Explore intranasal administration as a non-invasive method to bypass the BBB and deliver this compound directly to the CNS via the olfactory and trigeminal pathways.[1][10][11][12][13]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to CNS delivery?
A1: Based on available information, here are the key properties of this compound:
| Property | Value | Source |
| Molecular Weight | 237.34 g/mol | [8] |
| Formula | C10H11N3S2 | [8] |
| Solubility | Soluble in DMSO and ethanol | [8] |
| IC50 for GPR171 | 220 nM | [8] |
To better predict its BBB penetration potential, it is recommended to determine its LogP (lipophilicity), pKa, and polar surface area (PSA). Generally, for passive diffusion across the BBB, a LogP between 1 and 3, a molecular weight under 400 Da, and a PSA less than 90 Ų are considered favorable.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the G protein-coupled receptor 171 (GPR171).[8] GPR171 is activated by the endogenous peptide BigLEN. By blocking the action of BigLEN on GPR171, this compound can modulate neuronal activity. For instance, it has been shown to inhibit BigLEN-mediated hyperpolarization of pyramidal neurons in the basolateral amygdala.[9]
References
- 1. How to ensure therapeutic molecules penetrate the blood-brain barrier? (Newsletter 55 - April 2024) â Belgian Charcot Foundation [fondation-charcot.org]
- 2. Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Intranasal administration of elastin-like polypeptide for therapeutic delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MS21570 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the GPR171 antagonist, MS21570, in in vivo experiments. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and address potential sources of variability in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the G-protein coupled receptor GPR171. Its primary mechanism of action is to block the binding and signaling of the endogenous ligand, BigLEN.[1][2] This interaction inhibits the Gαi/o protein coupling of GPR171, which in turn prevents the hyperpolarization of neurons and other downstream effects.[1]
Q2: What are the reported in vivo effects of this compound?
Systemic and direct administration of this compound into the basolateral amygdala (BLA) in mice has been shown to reduce anxiety-like behaviors and impact fear conditioning.[1][2][3] It has been used to investigate the role of the BigLEN-GPR171 system in regulating these behaviors.
Q3: What is a typical dosage and route of administration for this compound in mice?
Published studies have used a systemic dose of 5 mg/kg administered via intraperitoneal (i.p.) injection.[1] For direct brain administration, bilateral injections of 20 nmol in 0.5 µl have been delivered into the basolateral amygdala.[1]
Troubleshooting Inconsistent In Vivo Results
Inconsistent results with this compound can be frustrating. The following guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Behavioral Readouts
High variability between individual animals or experimental groups is a common challenge in behavioral neuroscience.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Sex Differences | The GPR171 pathway has shown sexually dimorphic responses in mice.[4][5][6][7] Ensure that both male and female animals are included in your study design and that data is analyzed separately for each sex. |
| Animal Stress | High baseline stress levels can mask the effects of anxiolytic compounds. Acclimate animals to the testing room for at least one hour before experiments and handle them consistently.[1] |
| Habituation | Lack of habituation to the experimental apparatus can lead to variable responses. The initial period of testing is often associated with high variability and may need to be discarded from analysis.[3] |
| Circadian Rhythm | The timing of your experiments can influence behavioral outcomes. Conduct behavioral testing at a consistent time of day to minimize variability due to circadian rhythms.[3] |
Issue 2: Lack of Expected Efficacy or Dose-Response
If this compound is not producing the expected anxiolytic or other behavioral effects, consider the following factors.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Dose | The reported effective dose is 5 mg/kg (i.p.).[1] If you are not seeing an effect, a dose-response study may be necessary to determine the optimal dose for your specific animal model and behavioral paradigm. |
| Off-Target Effects at High Doses | At very high concentrations, this compound may exhibit off-target effects, potentially acting as an agonist at the MT1A receptor.[1] This could confound results and lead to a non-linear dose-response. If using higher doses, consider evaluating potential off-target effects. |
| Compound Stability and Solubility | Poor solubility or degradation of the compound can lead to lower than expected bioavailability. Ensure proper formulation of this compound for in vivo administration. While specific formulation details for this compound are not readily available in the provided results, general best practices for poorly soluble compounds should be followed. |
| Route of Administration | Systemic administration may not achieve sufficient target engagement in the brain region of interest. For localized effects, direct intracerebral injection (e.g., into the BLA) may be more appropriate and effective.[1] |
Experimental Protocols
Systemic Administration Protocol (as per published literature):
-
Preparation: Dissolve this compound in a vehicle appropriate for intraperitoneal injection. The specific vehicle used in the primary study is not detailed, but common vehicles for hydrophobic compounds include a mixture of DMSO, Tween 80, and saline.
-
Dosage: Administer a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[1]
-
Timing: In behavioral studies, the injection is typically given 15 minutes prior to the behavioral assay.[1]
Intra-Basolateral Amygdala (BLA) Microinjection Protocol:
-
Surgery: Implant bilateral guide cannulae targeting the BLA. Allow for a post-operative recovery period.
-
Preparation: Dissolve this compound to a concentration that allows for the delivery of 20 nmol in a 0.5 µl volume.[1]
-
Microinjection: Inject 0.5 µl of the this compound solution into each BLA hemisphere over a specified period.
-
Timing: Injections are typically performed 10 minutes prior to behavioral testing.[1]
Visualizations
Signaling Pathway of GPR171 Antagonism by this compound
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
issues with MS21570 solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS21570.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective antagonist for the G-protein coupled receptor 171 (GPR171), with an IC50 of 220 nM.[1][2][3] It functions by inhibiting the effects of BigLEN, the endogenous ligand for GPR171.[3][4] In preclinical studies, this compound has been shown to reduce anxiety-like behavior and fear conditioning in mice.[3][4]
Q2: What is the primary mechanism of action for this compound?
This compound acts as an antagonist at the GPR171 receptor. GPR171 is coupled to inhibitory Gαi/o proteins.[5] Activation of GPR171 by its ligand, BigLEN, leads to a decrease in intracellular cAMP levels and hyperpolarization of neurons.[5] this compound blocks these effects.[3][4][5]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] In solvent, stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]
Troubleshooting Guide: Solubility and Precipitation
Issues with the solubility and precipitation of this compound can impact experimental outcomes. This guide provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound Powder | - Inappropriate solvent- Solvent quality (e.g., hygroscopic DMSO)- Insufficient mixing | - Use recommended solvents: this compound is soluble up to 125 mg/mL in fresh, high-quality DMSO and up to 100 mM in ethanol.[1][3][4]- Use fresh DMSO: Hygroscopic DMSO can significantly impact solubility. It is recommended to use newly opened DMSO.[2]- Aid dissolution: Use ultrasonic agitation to help dissolve the compound.[1][2] |
| Precipitation in Stock Solution | - Supersaturation- Temperature fluctuations- Improper storage | - Gentle warming and sonication: If precipitation occurs, gently warm the solution and/or use sonication to aid in redissolving the compound.[2]- Store properly: Store stock solutions at -80°C or -20°C as recommended to maintain stability.[1][2] |
| Precipitation in Aqueous Buffers | - Low aqueous solubility- Buffer incompatibility | - Use a co-solvent system for in vivo studies: For aqueous-based solutions for in vivo experiments, a multi-solvent system is recommended to maintain solubility. See the detailed protocols in the "Experimental Protocols" section below.- Test buffer compatibility: Before preparing a large volume, test the solubility and stability of this compound in a small amount of your specific aqueous buffer. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 125 mg/mL[1][2] | 526.67 mM[1][2] | Requires ultrasonic agitation. Use of fresh, non-hygroscopic DMSO is critical.[2] |
| Ethanol | 23.73 mg/mL[3] | 100 mM[3][4] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL[1][2] | ≥ 10.53 mM[1][2] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL[1][2] | ≥ 10.53 mM[1][2] | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1][2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL[1][2] | ≥ 10.53 mM[1][2] | 10% DMSO, 90% Corn Oil[1][2] |
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, refer to the mass-to-volume ratios for desired concentrations provided by suppliers. For example, to create a 10 mM stock solution from 1 mg of this compound (MW: 237.34), you would add 0.4213 mL of the appropriate solvent.[1]
In Vivo Formulation Protocols
For in vivo experiments, where aqueous compatibility is crucial, the following multi-step solvent protocols are recommended to achieve a clear solution:
-
Protocol 1: Add solvents sequentially: 10% DMSO, followed by 40% PEG300, then 5% Tween-80, and finally 45% saline. This method yields a clear solution with a solubility of at least 2.5 mg/mL (10.53 mM).[1][2]
-
Protocol 2: Add 10% DMSO first, then add 90% of a 20% SBE-β-CD solution in saline. This also results in a clear solution with a solubility of at least 2.5 mg/mL (10.53 mM).[1][2]
-
Protocol 3: Begin with 10% DMSO, followed by the addition of 90% corn oil for a clear solution with a solubility of at least 2.5 mg/mL (10.53 mM).[1][2]
Signaling Pathway and Experimental Workflow
GPR171 Signaling Pathway
This compound acts as an antagonist to the GPR171 receptor, which is coupled to an inhibitory G-protein (Gαi/o). The binding of the endogenous ligand, BigLEN, to GPR171 activates the G-protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and neuronal hyperpolarization. This compound blocks this cascade by preventing BigLEN from binding to GPR171.
Caption: GPR171 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from solution preparation to behavioral analysis.
Caption: A generalized experimental workflow for in vivo studies using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS 21570 | GPR171 | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
minimizing stress in animals during MS21570 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animals during the administration of MS21570.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the G protein-coupled receptor 171 (GPR171).[1] It is used in research to investigate the role of the BigLEN-GPR171 system in various physiological processes, including anxiety, fear conditioning, and feeding behaviors. By blocking the receptor, this compound can help elucidate the downstream effects of GPR171 signaling.
Q2: What are the common routes of administration for this compound in animal studies?
A2: The two primary routes of administration for this compound in rodent studies are:
-
Intraperitoneal (i.p.) injection: This is a common method for systemic administration.
-
Intra-basolateral amygdala (intra-BLA) microinjection: This is a targeted administration route used for neurological studies.
Q3: What is the recommended vehicle for dissolving this compound?
A3: The choice of vehicle depends on the administration route. Based on available data:
-
For intraperitoneal (i.p.) injection: A common vehicle is 6% DMSO in sterile saline.[1] Another suggested vehicle for achieving a clear solution at higher concentrations is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
For intra-BLA microinjection: A suitable vehicle is 10% DMSO and 10% Tween80 in sterile saline.
Q4: What are the typical dosages for this compound administration in mice?
A4: Dosages can vary depending on the study design and research question. However, published studies have used the following:
-
Intraperitoneal (i.p.) injection: 3.5 mg/kg to 5 mg/kg.[1]
-
Intra-BLA microinjection: 20 nmol/0.5 μl.[1]
Q5: How can I minimize stress in animals during handling and injection?
A5: Minimizing stress is crucial for animal welfare and data validity. Key strategies include:
-
Habituation: Allow animals to acclimate to the facility for at least a week before experiments.[2] Handle the animals gently and simulate the injection procedure during the habituation period.[2]
-
Proper Restraint: Use a firm but gentle restraint technique. For intraperitoneal injections, tilting the mouse with its head slightly down can help shift the abdominal organs and reduce the risk of injury.
-
Warm Injections: Warm the solution to room or body temperature before injection to reduce discomfort.[3][4][5]
-
Use Appropriate Needle Size: For intraperitoneal injections in mice, a 25-27 gauge needle is recommended.[3]
-
Alternative Dosing Methods: If possible, consider less stressful alternatives like oral gavage with palatable solutions, although this would require validation for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Animal shows signs of pain immediately after i.p. injection (e.g., writhing, stretching, licking the injection site) | - The pH of the injected solution is not neutral.- The solution was too cold.- The vehicle (e.g., high concentration of DMSO) is causing irritation. | - Check the pH of your final this compound solution and buffer to a neutral pH (~7.4) if necessary.- Ensure the solution is warmed to room or body temperature before injection.[3][4][5]- If using a high concentration of DMSO, consider if it can be lowered while maintaining solubility. For sensitive animals, the proportion of DMSO should be minimized.[6] |
| Precipitation observed in the this compound solution | - The solubility limit has been exceeded.- Improper mixing of vehicle components. | - Ensure you are using the correct vehicle and have not exceeded the recommended solubility. For this compound, a clear solution of ≥ 2.5 mg/mL can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- When preparing the vehicle, add each component one by one and ensure each is fully dissolved before adding the next.[1][7] Sonication may aid dissolution.[1] |
| Difficulty in performing the intraperitoneal injection | - Improper restraint.- Incorrect injection angle or location. | - Ensure the animal is securely restrained. For i.p. injections, the lower right quadrant of the abdomen is the preferred site to avoid major organs.[4][8]- The needle should be inserted at a 30-45° angle with the bevel up.[4] |
| Animal appears lethargic, has a hunched posture, or shows piloerection after administration | - These are general signs of distress or illness.- Could be a reaction to the compound or a complication from the injection (e.g., peritonitis). | - Monitor the animal closely. Provide supportive care such as a heat source if the animal appears cold.- If signs of peritonitis (inflammation of the abdominal lining) are suspected, such as a distended abdomen, contact the facility veterinarian immediately.[9]- Always use sterile techniques and new needles for each animal to minimize the risk of infection.[3][5] |
| Bleeding at the injection site | - Puncture of a superficial blood vessel. | - Apply gentle pressure to the site with sterile gauze until the bleeding stops.[3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on the vehicle formulation provided by MedChemExpress for achieving a clear solution.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.
-
In a sterile tube, add 10% of the final volume as DMSO.
-
Add the calculated amount of this compound powder to the DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
Add 40% of the final volume as PEG300 to the DMSO/MS21570 mixture. Vortex until the solution is homogenous.
-
Add 5% of the final volume as Tween-80. Vortex thoroughly.
-
Add 45% of the final volume as sterile saline to bring the solution to its final volume. Vortex until the solution is clear and homogenous.
-
Visually inspect the solution for any precipitation. If precipitation is present, sonication may help to redissolve it.
-
It is recommended to check the pH of the final solution and adjust to physiological pH (~7.4) if necessary to minimize irritation.
-
Warm the solution to room temperature before injection.
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
70% alcohol wipes
Procedure:
-
Draw the calculated dose of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck with the thumb and forefinger of your non-dominant hand, and secure the tail with your pinky finger.
-
Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen.
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back on the plunger to ensure no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new needle.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions as detailed in the troubleshooting guide.
Data Presentation
Table 1: Recommended Parameters for this compound Administration in Mice
| Parameter | Intraperitoneal (i.p.) Injection | Intra-BLA Microinjection |
| Dosage | 3.5 - 5 mg/kg[1] | 20 nmol/0.5 µl[1] |
| Vehicle | 6% DMSO in saline[1] OR 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[1] | 10% DMSO, 10% Tween80 in saline |
| Injection Volume | < 10 ml/kg[3] | 0.5 µl |
| Needle Gauge | 25-27g[3] | Specific to stereotaxic equipment |
Visualizations
Caption: Signaling pathway of GPR171 and the antagonistic action of this compound.
Caption: Experimental workflow for this compound administration to minimize animal stress.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Minimizing mouse-handling stress: how would you like being picked up by your tail? [jax.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.uky.edu [research.uky.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Controlling for Vehicle Effects in MS21570 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GPR171 antagonist, MS21570. Proper vehicle selection and control are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the G-protein coupled receptor 171 (GPR171).[1][2] The endogenous ligand for GPR171 is the neuropeptide BigLEN.[3] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and can modulate downstream signaling pathways such as the phosphorylation of ERK1/2.[1][3][4] By blocking the action of BigLEN, this compound inhibits these signaling events.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used to study the physiological roles of the BigLEN-GPR171 system. Research applications include investigating its involvement in anxiety, fear conditioning, and feeding behavior.[5][6][7]
Q3: What is a vehicle control and why is it essential in this compound studies?
A3: A vehicle control is a formulation containing all the components of the experimental treatment except for the active compound, in this case, this compound. It is crucial because the solvents and other excipients used to dissolve and administer this compound can have their own biological effects. A vehicle control group allows researchers to distinguish the effects of this compound from any potential effects of the vehicle itself, ensuring that the observed results are due to the antagonist's activity.
Q4: What are the recommended vehicles for dissolving this compound?
A4: The choice of vehicle depends on the experimental setup (in vitro vs. in vivo) and the required concentration.
-
In Vitro : this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[2] For cell-based assays, it is critical to determine the maximum tolerated concentration of the solvent by the specific cell line being used, as high concentrations of DMSO or ethanol can be cytotoxic.
-
In Vivo : Due to the poor aqueous solubility of many small molecules, a co-solvent system is often necessary for in vivo administration. A common vehicle for intraperitoneal (i.p.) injection of this compound in mice is a solution of 6% DMSO in saline.[1]
Q5: Can the vehicle itself affect the experimental outcomes?
A5: Yes. Solvents like DMSO can have pleiotropic effects, including altered gene expression, cell differentiation, and anti-inflammatory effects. At higher concentrations, DMSO can be neurotoxic. Therefore, it is imperative to include a vehicle-only control group in all experiments to account for these potential confounding effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on vehicle-related problems.
Issue 1: Unexpected Results or High Variability in In Vitro Assays
Possible Cause:
-
Vehicle Cytotoxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.
-
Compound Precipitation: this compound may not be fully dissolved in the assay medium, leading to inconsistent concentrations.
-
Vehicle-Induced Signaling: The vehicle itself might be activating or inhibiting cellular pathways.
Troubleshooting Steps:
-
Determine Maximum Tolerated Vehicle Concentration: Before initiating experiments with this compound, perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not affect cell viability or the signaling pathway under investigation.
-
Ensure Complete Solubilization: When preparing stock solutions of this compound in DMSO, ensure complete dissolution. If necessary, gentle warming or sonication can be used. Visually inspect for any precipitation when diluting the stock solution into your aqueous assay buffer.
-
Consistent Vehicle Concentration: Maintain a consistent final concentration of the vehicle across all experimental wells, including the vehicle control and all concentrations of this compound.
-
Include Proper Controls: Always include a "vehicle-only" control group and a "no-treatment" (cells in media alone) control group to differentiate between the effects of the vehicle and the baseline cellular response.
Issue 2: Inconsistent or Unexpected Behavioral Effects in In Vivo Studies
Possible Cause:
-
Vehicle-Induced Behavioral Changes: The vehicle formulation may be causing sedation, irritation, or other behavioral alterations that confound the interpretation of this compound's effects.
-
Poor Bioavailability: The chosen vehicle may not be optimal for the absorption and distribution of this compound, leading to variable drug exposure.
-
Stress from Injection: The stress of the injection procedure itself can influence behavioral outcomes.
Troubleshooting Steps:
-
Thoroughly Characterize Vehicle Effects: In a pilot study, administer the vehicle alone to a cohort of animals and observe for any behavioral changes compared to a saline-injected or untreated group. Monitor for signs of distress, changes in locomotor activity, or other relevant behaviors for your experimental paradigm.
-
Optimize Vehicle Formulation: If the vehicle is suspected of causing adverse effects, consider alternative formulations. For example, if a high concentration of DMSO is problematic, explore the use of other co-solvents like PEG400 or cyclodextrins, always validating their inertness in your model.
-
Acclimatize Animals to Procedures: Habituate the animals to the handling and injection procedures for several days before the start of the experiment to minimize stress-induced responses.
-
Randomize and Blind Experiments: Ensure that animals are randomly assigned to treatment groups (vehicle or this compound) and that the experimenter is blind to the treatment allocation during behavioral scoring to prevent bias.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| GPR171 Antagonism | CHO cells expressing GPR171 | IC50 | 220 nM | [1][2] |
| cAMP Inhibition | CHO cells expressing GPR171 | IC50 | Data not available | |
| ERK1/2 Phosphorylation | Neuro2A cells | % Inhibition | Data not available | [1] |
Table 2: In Vivo Efficacy of this compound in Mice
| Behavioral Model | Species/Strain | Dose and Route | Vehicle | Key Finding | Reference |
| Fear Conditioning | C57BL/6J Mice | 5 mg/kg, i.p. | 6% DMSO in saline | Significantly attenuates freezing measured 24 hours after fear conditioning. | [1] |
| Anxiety (Open Field Test) | C57BL/6J Mice | 5 mg/kg, i.p. | 6% DMSO in saline | Significantly increases time spent in the center of the open field. | [6] |
| Feeding Behavior | AgRP-IRES-Cre Mice | 3.5 mg/kg, i.p. | 6% DMSO in saline | Significantly attenuates CNO-mediated increase in food intake. | [1] |
Note: For detailed quantitative analysis, researchers should refer to the primary literature and conduct their own dose-response studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is a general guideline for determining the effect of this compound on cAMP levels in cells expressing GPR171.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR171 in appropriate growth medium.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed the predetermined non-toxic limit.
-
Assay Procedure: a. Wash the cells with a serum-free medium or assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes. c. Stimulate the cells with a known concentration of BigLEN (e.g., EC80) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Contextual Fear Conditioning in Mice
This protocol is adapted from established methods to assess the effect of this compound on fear memory.[8][9][10][11]
-
Animals: Use adult male C57BL/6J mice, singly housed for at least one week before the experiment.
-
Apparatus: A fear conditioning chamber with a grid floor connected to a shock generator.
-
Drug Administration: Administer this compound (5 mg/kg, i.p.) or vehicle (6% DMSO in saline) 30 minutes before the conditioning phase.
-
Conditioning (Day 1): a. Place the mouse in the conditioning chamber and allow for a 2-minute habituation period. b. Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds). c. Co-terminate the CS with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds). d. Repeat the CS-US pairing for a total of 2-3 trials with an inter-trial interval of 1-2 minutes. e. Return the mouse to its home cage 1 minute after the last shock.
-
Contextual Fear Testing (Day 2): a. Place the mouse back into the same conditioning chamber (without the CS or US). b. Record the mouse's behavior for 5 minutes. c. Analyze the amount of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of fear memory.
-
Data Analysis: Compare the percentage of freezing time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: GPR171 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. escholarship.org [escholarship.org]
- 11. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR171 Target Engagement of MS21570
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of MS21570 with G-protein coupled receptor 171 (GPR171).
Frequently Asked Questions (FAQs)
Q1: What is GPR171 and its endogenous ligand?
A1: G protein-coupled receptor 171 (GPR171) is a class A rhodopsin-like GPCR. Its endogenous ligand is the neuropeptide BigLEN, which is a cleavage product of the proSAAS protein.[1][2] The BigLEN-GPR171 system is involved in various physiological processes, including feeding, anxiety, pain regulation, and immune system function.[1][3]
Q2: What is this compound and what is its known function?
A2: this compound is a selective antagonist of GPR171.[4] It has been shown to block the effects of BigLEN-mediated GPR171 activation.[3]
Q3: What are the primary signaling pathways activated by GPR171?
A3: GPR171 primarily couples to inhibitory G proteins of the Gαi/o family.[3] Activation of GPR171 by an agonist like BigLEN leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels and the MAPK/ERK signaling pathway.[2][3]
GPR171 Signaling Pathway
GPR171 signaling cascade upon agonist and antagonist interaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ligands targeting GPR171.
Table 1: GPR171 Ligand Binding and Potency
| Ligand | Ligand Type | Parameter | Value | Species | Assay |
| BigLEN | Endogenous Agonist | Kd | ~0.5 nM | Mouse | Radioligand Binding ([125I]Tyr-BigLEN) |
| L2P2 | Agonist Peptide | EC50 | 76 nM | Rat | [125I]Tyr-BigLEN Displacement |
| This compound | Antagonist | IC50 | 220 nM | Not Specified | Not Specified |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to confirm this compound target engagement with GPR171, along with troubleshooting guides to address common issues.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to a GPCR, making it a robust method to quantify the antagonistic effect of this compound.
Experimental Workflow: [35S]GTPγS Binding Assay for this compound
Workflow for determining the antagonistic activity of this compound using a [35S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells stably or transiently expressing GPR171.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound (or vehicle control).
-
Cell membranes (5-20 µg of protein).
-
A fixed concentration of BigLEN (e.g., EC80 concentration as predetermined in an agonist-mode experiment).
-
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes.
-
Initiation: Add a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10-100 µM, needs optimization) to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50 value.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | High constitutive activity of GPR171. | Increase the concentration of GDP in the assay buffer. |
| Non-specific binding of [35S]GTPγS. | Include a control with a high concentration of unlabeled GTPγS to determine non-specific binding. | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Titrate the concentrations of MgCl2, NaCl, and GDP. Optimize the amount of membrane protein per well. |
| Degraded reagents. | Use fresh stocks of agonist and [35S]GTPγS. | |
| High Variability Between Replicates | Inconsistent pipetting or washing. | Ensure accurate pipetting and consistent washing steps. |
| Uneven membrane distribution. | Ensure membranes are well-resuspended before aliquoting. |
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels, a downstream event of Gαi/o activation in some cellular contexts, or more commonly by co-expressing a promiscuous G-protein like Gαqi5.
Experimental Workflow: Calcium Mobilization Assay for this compound
Workflow for assessing the antagonistic effect of this compound on calcium mobilization.
Detailed Protocol:
-
Cell Plating: Seed cells expressing GPR171 (and a promiscuous G-protein if necessary) into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for a few seconds.
-
Agonist Addition: The instrument will then automatically add a fixed concentration of BigLEN to all wells.
-
Kinetic Reading: Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to capture the calcium flux.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing after dye loading. |
| Cell death or membrane leakage. | Use healthy, confluent cells. Reduce dye loading time or concentration. | |
| No or Weak Signal | Low receptor expression. | Use a cell line with higher GPR171 expression or a more sensitive dye. |
| GPR171 does not couple to Ca²⁺ pathway in your cell line. | Co-transfect with a promiscuous G-protein like Gαqi5. | |
| High Well-to-Well Variability | Uneven cell plating or dye loading. | Ensure a uniform cell monolayer and consistent dye loading across the plate. |
| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. |
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be modulated by GPR171 activation.
Experimental Workflow: ERK1/2 Phosphorylation Assay for this compound
Workflow for analyzing the inhibitory effect of this compound on ERK1/2 phosphorylation via Western blot.
Detailed Protocol:
-
Cell Culture: Plate GPR171-expressing cells and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium and incubate for 4-24 hours.
-
Antagonist Pre-treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Add a fixed concentration of BigLEN and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately aspirate the medium, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the IC50.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| High Basal p-ERK Signal | Incomplete serum starvation. | Increase the duration of serum starvation. |
| Cell stress. | Handle cells gently during media changes. | |
| No Agonist-Induced p-ERK Signal | Stimulation time is not optimal. | Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 min) to find the peak response. |
| Low receptor expression. | Use a cell line with higher GPR171 expression. | |
| Weak or No p-ERK Bands | Inefficient protein extraction or transfer. | Ensure complete cell lysis and efficient protein transfer. |
| Phosphatase activity. | Always use fresh phosphatase inhibitors in the lysis buffer. | |
| Multiple Non-Specific Bands | Antibody is not specific. | Use a well-validated antibody. Optimize antibody concentration and blocking conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
assessing the stability of MS21570 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of MS21570 in solution over time. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound, prepared in a suitable solvent such as DMSO or ethanol, at -20°C or -80°C.[1][2][3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Once thawed, an aliquot should ideally be used on the same day.[4]
Q2: How long can I store this compound stock solutions?
A2: Based on manufacturer recommendations for many small molecules, stock solutions stored at -20°C are generally stable for up to one month, while storage at -80°C can extend stability for up to two years.[1][4] However, it is crucial to verify the stability of this compound under your specific experimental conditions.
Q3: My this compound solution appears to have a precipitate after thawing. What should I do?
A3: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the compound is degrading into less soluble products. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.[1] If the precipitate persists, it is advisable to centrifuge the solution and use the supernatant, after verifying its concentration. For future use, consider preparing a more dilute stock solution or using a different solvent system.
Q4: What are the common degradation pathways for compounds containing a 1,3,4-thiadiazole (B1197879) ring like this compound?
A4: The 1,3,4-thiadiazole ring is generally considered a stable aromatic system. However, like many heterocyclic compounds, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or strong oxidizing/reducing agents. The side chains attached to the thiadiazole ring are often more likely to be the site of degradation. For this compound, this could involve the thioether linkage or the N-methyl group.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Assess the stability of the working solution over the time course of your experiment (see Experimental Protocol below). |
| Loss of compound activity. | This compound has degraded. | Verify the integrity of your stock solution using an analytical method like HPLC or LC-MS. If degradation is confirmed, prepare a fresh stock solution from solid material. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Chemical degradation of this compound. | Characterize the degradation products to understand the degradation pathway. Consider adjusting solution pH, protecting from light, or adding antioxidants if oxidation is suspected. |
| Change in the color of the solution. | Compound degradation or reaction with components of the solution. | This is a visual indicator of a potential chemical change. The solution should not be used, and a fresh solution should be prepared. |
Experimental Protocol: Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer or media.
Objective: To quantify the percentage of this compound remaining in a specific solution over time under defined storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Experimental buffer/medium
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Prepare the Working Solution:
-
Dilute the stock solution with your experimental buffer/medium to the final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume for all time points.
-
-
Incubation and Sampling:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition you want to test (e.g., 4°C, 25°C, 37°C).
-
Immediately take a sample from one vial for the T=0 time point analysis.
-
Place the remaining vials at their respective incubation temperatures.
-
At each subsequent time point (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
-
-
Sample Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method.
-
The method should be able to separate this compound from any potential degradation products.
-
Quantify the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Tabulate and plot the results.
-
Data Presentation:
Table 1: Stability of this compound in [Specify Buffer/Medium] at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
References
Validation & Comparative
Validating MS21570 Effects on GPR171 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor 171 (GPR171) antagonist, MS21570, with other key modulators of GPR171 signaling. The data presented herein is compiled from peer-reviewed studies to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context.
Comparative Analysis of GPR171 Ligands
The following table summarizes the key quantitative data for this compound in comparison to the endogenous agonist BigLEN and the synthetic agonist MS15203. This data highlights the relative potencies and binding affinities of these compounds in various functional assays.
| Compound | Ligand Type | Parameter | Value | Assay System | Reference |
| This compound | Antagonist | IC₅₀ | 220 nM | GPR171-mediated signaling | [1] |
| BigLEN | Endogenous Agonist | Kd | ~0.5 nM | [¹²⁵I]Tyr-BigLEN binding in hypothalamic membranes | [2] |
| MS15203 | Synthetic Agonist | EC₅₀ | Not explicitly stated, but active in nanomolar to micromolar range | GPR171-mediated signaling | [3][4] |
GPR171 Signaling Pathway
GPR171 is a Gi/o-coupled receptor. Upon activation by an agonist such as BigLEN or MS15203, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[2] The antagonist this compound blocks these downstream effects by preventing agonist binding to the receptor.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other GPR171 modulators are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism.
Workflow:
Protocol Details (adapted from Gomes et al., 2013):
-
Membrane Preparation: Hypothalamic membranes from rats are prepared and protein concentration is determined.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, and 0.1% BSA).
-
GDP (10 μM final concentration).
-
Test compounds (e.g., BigLEN, MS15203, with or without this compound) at various concentrations.
-
Membrane suspension (typically 20-30 µg of protein).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester.
-
Washing: Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS and subtracted from all values. Data are then analyzed using non-linear regression to determine EC₅₀ for agonists and IC₅₀ for antagonists.
cAMP Accumulation Assay
This assay is used to determine the effect of GPR171 modulation on adenylyl cyclase activity.
Protocol Details (adapted from Bobeck et al., 2017):
-
Cell Culture: CHO cells stably expressing GPR171 are cultured to confluency.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10 minutes at 37°C.
-
Forskolin (10 µM) is added to stimulate adenylyl cyclase.
-
Test compounds (e.g., BigLEN with or without this compound) are added at various concentrations.
-
The incubation continues for 15 minutes at 37°C.
-
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of agonists to inhibit forskolin-induced cAMP accumulation and the ability of antagonists to reverse this inhibition are quantified.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream effector in the GPR171 signaling pathway.
Protocol Details (adapted from Gomes et al., 2013):
-
Cell Culture and Starvation: Neuro2A cells endogenously expressing GPR171 are grown to ~80% confluency and then serum-starved for 4 hours.
-
Compound Treatment: Cells are treated with the test compounds (e.g., BigLEN with or without this compound) for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: The band intensities for phospho-ERK1/2 are normalized to the total ERK1/2 intensities to determine the fold change in phosphorylation.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, typically in a heterologous expression system.
Protocol Details (adapted from Gomes et al., 2013):
-
Cell Culture and Transfection: CHO cells are co-transfected with an expression vector for GPR171 and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the phospholipase C pathway.
-
Cell Loading: Transfected cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: The plate is placed in a fluorescence microplate reader, and baseline fluorescence is measured. Test compounds (e.g., BigLEN with or without this compound) are then added.
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured and used to determine agonist-induced calcium mobilization and its inhibition by an antagonist.
Conclusion
The available data robustly characterize this compound as a selective antagonist of GPR171. It effectively blocks the signaling initiated by both the endogenous ligand BigLEN and synthetic agonists like MS15203. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of modulating the GPR171 signaling pathway. The comparative data presented in this guide should aid in the design of future experiments and the interpretation of their results in the context of existing knowledge.
References
A Comparative Guide to GPR171 Modulators: The Antagonist MS21570 Versus Agonist Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR171 inhibitor MS21570 with GPR171 agonists, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for research and therapeutic development.
G protein-coupled receptor 171 (GPR171) is an emerging therapeutic target implicated in a range of physiological processes, including pain perception, anxiety, and metabolism. The endogenous ligand for this receptor is the neuropeptide BigLEN.[1][2] Modulation of GPR171 activity through synthetic ligands offers a promising avenue for therapeutic intervention. This guide focuses on the comparative pharmacology of the selective GPR171 antagonist this compound and the GPR171 agonists, including the synthetic molecule MS15203 and the endogenous ligand BigLEN.
Comparative Analysis of GPR171 Ligands
The functional characteristics of this compound as an antagonist and MS15203 and BigLEN as agonists have been evaluated in various in vitro and in vivo assays. This compound has been identified as a selective GPR171 antagonist with a reported half-maximal inhibitory concentration (IC50) of 220 nM in [35S]GTPγS binding assays.[3] In contrast, BigLEN and MS15203 demonstrate potent agonistic activity. The mouse BigLEN peptide exhibits a dissociation constant (Kd) of approximately 0.5 nM, while the rat BigLEN peptide shows a half-maximal effective concentration (EC50) of 1.6 nM in functional assays.[4]
In Vitro Pharmacological Profile
The following table summarizes the key in vitro pharmacological parameters for this compound, MS15203, and BigLEN, providing a direct comparison of their potency and mechanism of action at the GPR171 receptor.
| Parameter | This compound (Antagonist) | MS15203 (Agonist) | BigLEN (Endogenous Agonist) |
| Binding Affinity (Ki) | Lower affinity than BigLEN | Not reported | ~0.5 nM (mouse)[4] |
| Functional Potency | IC50 = 220 nM ([35S]GTPγS assay)[3] | - | EC50 = 1.6 nM (rat)[4] |
| Mechanism of Action | Competitive Antagonist | Agonist | Agonist |
| Signaling Pathway | Blocks Gi/o signaling | Activates Gi/o signaling | Activates Gi/o signaling |
Comparative In Vivo Effects
The opposing actions of the GPR171 antagonist this compound and agonists like MS15203 are evident in various animal models, highlighting the receptor's role in complex physiological processes.
| Physiological Effect | This compound (Antagonist) | MS15203 (Agonist) |
| Anxiety-like Behavior | Reduces anxiety-like behavior[5][6] | Not reported |
| Fear Conditioning | Attenuates fear conditioning[5][6] | Not reported |
| Pain Perception | - | Enhances morphine-induced antinociception and reduces chronic pain[7] |
| Food Intake | Blocks agonist-induced increases in food intake[5] | Increases food intake and body weight[4] |
GPR171 Signaling and Experimental Workflows
To understand the context of these findings, it is essential to visualize the GPR171 signaling pathway and the experimental workflows used to characterize these compounds.
Caption: GPR171 Signaling Pathway
The diagram above illustrates the canonical Gi/o-coupled signaling pathway of GPR171. Agonists like BigLEN and MS15203 activate the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, as well as the modulation of ion channel activity. The antagonist this compound competitively binds to the receptor, preventing agonist-induced activation and the downstream signaling cascade.
Key Experimental Methodologies
The characterization of GPR171 modulators relies on specific and robust experimental protocols. Below are detailed methodologies for key in vitro functional assays.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is a primary method for quantifying the potency of agonists and antagonists.
Caption: [³⁵S]GTPγS Binding Assay Workflow
Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing GPR171.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes with assay buffer containing GDP, the test compound (this compound, MS15203, or BigLEN at various concentrations), and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: For agonists, determine EC50 values from concentration-response curves. For antagonists, determine IC50 values by measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Calcium Mobilization Assay
This assay is particularly useful for GPR171 when co-expressing a promiscuous G protein subunit (e.g., Gα16 or a chimeric Gαq/i) that couples receptor activation to the release of intracellular calcium.
Caption: Calcium Mobilization Assay Workflow
Protocol:
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) transiently or stably co-expressing GPR171 and a promiscuous G protein subunit in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to add the test compound (agonist or antagonist pre-incubated before agonist addition) to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity before and after compound addition to detect changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine EC50 values for agonists or IC50 values for antagonists.
Conclusion
This compound is a valuable tool for investigating the physiological and pathological roles of GPR171. Its antagonistic properties stand in clear contrast to the effects of agonists like MS15203 and the endogenous ligand BigLEN. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of modulating the GPR171 system. The distinct in vivo profiles of GPR171 antagonists and agonists suggest that targeting this receptor could offer novel therapeutic strategies for a variety of disorders, including anxiety, chronic pain, and metabolic diseases.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Small Molecule Inhibitor MS21570 Versus Genetic Knockdown for GPR171 Target Validation
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 171 (GPR171), and its endogenous ligand BigLEN, have emerged as a promising therapeutic target for a range of physiological and pathological processes, including anxiety, fear, and feeding behaviors.[1][2] For researchers investigating the therapeutic potential of GPR171, the choice between using a small molecule antagonist like MS21570 and employing genetic knockdown techniques such as shRNA is a critical decision that can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two approaches, supported by available experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways.
Unveiling the Target: GPR171 Signaling
GPR171 is a Gi/o-coupled receptor, meaning its activation by an agonist like BigLEN initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3] This signaling pathway can also modulate the activity of other downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway.[4] Understanding this fundamental mechanism is crucial for interpreting the effects of both pharmacological and genetic interventions.
Quantitative Comparison: this compound vs. Genetic Knockdown
Direct comparative studies providing quantitative data for both this compound and genetic knockdown in the same experimental settings are limited. However, by synthesizing data from various publications, we can construct a comparative overview of their efficacy and observed effects.
| Feature | This compound (Small Molecule Antagonist) | Genetic Knockdown (shRNA/siRNA) |
| Mechanism of Action | Competitive antagonist at the GPR171 receptor. | Post-transcriptional gene silencing, leading to reduced GPR171 protein expression. |
| In Vitro Potency | IC50 = 220 nM for GPR171.[5][6] | Knockdown efficiency can vary, with reports of ~50-80% reduction in mRNA levels.[1][7] |
| Effect on cAMP Levels | Blocks BigLEN-mediated decreases in cAMP.[1] | Not directly reported in comparative studies, but expected to prevent agonist-induced cAMP decrease due to receptor downregulation. |
| Effect on ERK Phosphorylation | Expected to block agonist-induced changes in ERK phosphorylation. | Reduces BigLEN-induced ERK1/2 phosphorylation.[4] |
| Behavioral Effects (Anxiety) | Systemic and intra-BLA administration reduces anxiety-like behavior.[1][2] | Knockdown in the basolateral amygdala (BLA) reduces anxiety-like behavior.[1] |
| Specificity | Selective for GPR171 over a panel of other GPCRs.[1] | Can have off-target effects, though careful design and validation can minimize this. |
| Temporal Control | Acute and reversible action, allowing for precise timing of inhibition. | Long-term and potentially irreversible reduction in protein levels, depending on the system used. |
| In Vivo Application | Systemic or localized administration possible.[1][5] | Typically requires viral vector-mediated delivery for in vivo studies, often with localized injection.[1] |
Experimental Workflows and Protocols
To aid researchers in designing and executing their own comparative studies, we provide detailed protocols for key experiments.
Experimental Workflow: Comparing this compound and GPR171 Knockdown
Detailed Experimental Protocols
1. Lentiviral shRNA Knockdown of GPR171 in Cultured Cells
This protocol describes the generation of stable cell lines with reduced GPR171 expression using lentiviral-mediated shRNA delivery.
-
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells expressing GPR171 (e.g., CHO-K1 or neuronal cell lines)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid targeting GPR171 (and a non-targeting control) in a lentiviral vector (e.g., pLKO.1-puro)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS and antibiotics
-
Polybrene
-
Puromycin
-
qPCR reagents and Western blot antibodies for GPR171
-
-
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Plate target cells and allow them to adhere. The following day, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL) and the lentiviral supernatant at a desired multiplicity of infection (MOI).[8][9]
-
Selection of Stable Cells: 24 hours post-transduction, replace the virus-containing medium with fresh medium. After another 24 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.[10][11]
-
Expansion and Validation: Culture the cells in the presence of puromycin, replacing the medium every 3-4 days, until resistant colonies appear. Expand these colonies and validate the knockdown of GPR171 at both the mRNA (qPCR) and protein (Western blot) levels.
-
2. GloSensor™ cAMP Assay for Gi-Coupled Receptors
This protocol outlines the measurement of changes in intracellular cAMP levels in response to GPR171 activation and inhibition.
-
Materials:
-
Cells expressing GPR171 (wild-type or knockdown)
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent cell culture medium
-
GPR171 agonist (e.g., BigLEN)
-
This compound
-
Forskolin (B1673556) (optional, for amplifying the signal window for Gi-coupled receptors)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Cell Preparation: Seed cells into the assay plate and allow them to attach overnight.
-
Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate for at least 2 hours at room temperature to allow the reagent to equilibrate within the cells.[12][13]
-
Antagonist Pre-incubation: For antagonist experiments, add this compound at various concentrations to the wells and incubate for 10-20 minutes.
-
Agonist Stimulation: Add the GPR171 agonist (e.g., BigLEN) to the wells. For Gi-coupled receptors, a subsequent addition of a low concentration of forskolin can be used to increase the basal cAMP level, making the inhibitory effect of the agonist more pronounced.[14]
-
Luminescence Measurement: Immediately measure luminescence using a plate-reading luminometer. Data can be collected kinetically over time or as an endpoint measurement.
-
3. Western Blot for Phospho-ERK (p-ERK)
This protocol details the detection of ERK1/2 phosphorylation as a downstream readout of GPR171 signaling.
-
Materials:
-
Cells expressing GPR171 (wild-type or knockdown)
-
Serum-free medium
-
GPR171 agonist (e.g., BigLEN)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[15] Pre-treat with this compound if applicable, then stimulate with the GPR171 agonist for the desired time (typically 5-15 minutes).
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.[16] After washing, incubate with the HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[15][17]
-
Conclusion: Choosing the Right Tool for the Job
Both the small molecule antagonist this compound and genetic knockdown of GPR171 are powerful tools for investigating the function of this receptor. The choice between them will depend on the specific experimental question.
-
This compound is ideal for studies requiring acute and reversible inhibition of GPR171, allowing for precise temporal control. Its selectivity and ease of application in both in vitro and in vivo settings make it a versatile tool for initial target validation and pharmacological studies.
-
Genetic knockdown offers a method for achieving long-term and stable reduction of GPR171 expression. This is particularly useful for studying the chronic effects of GPR171 deficiency and for creating stable cell lines or animal models for more in-depth mechanistic studies.
For the most robust and comprehensive understanding of GPR171 function, a combination of both approaches is recommended. The concordance of results from both a selective small molecule antagonist and a specific genetic knockdown provides strong evidence for the on-target effects of GPR171 modulation. This dual approach will be invaluable for researchers and drug development professionals working to unlock the full therapeutic potential of targeting the GPR171 signaling pathway.
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epi-allelic Erk1 and Erk2 knockdown series for quantitative analysis of T cell Erk regulation and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dbbiotech.com [dbbiotech.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of MS21570 and the Endogenous Ligand BigLEN in GPR171 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound MS21570 and the endogenous neuropeptide BigLEN, both of which interact with the G-protein coupled receptor 171 (GPR171). This analysis is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts targeting the GPR171 pathway.
Introduction to GPR171 and its Ligands
G-protein coupled receptor 171 (GPR171) is a class A rhodopsin-like receptor that has emerged as a significant target in various physiological processes.[1] Initially an orphan receptor, GPR171 was deorphanized with the discovery of its endogenous ligand, BigLEN.[1][2][3] BigLEN is a 16-amino acid neuropeptide derived from the proSAAS protein.[4] The BigLEN-GPR171 system has been implicated in the regulation of feeding, metabolism, anxiety, pain, and immune responses.[2][4][5]
This compound is a small molecule that has been identified as a selective antagonist of GPR171.[6] As an antagonist, this compound blocks the activity of GPR171, making it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for conditions where GPR171 signaling is dysregulated.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for this compound and BigLEN based on available experimental data.
| Parameter | This compound | BigLEN | Reference(s) |
| Identity | Selective GPR171 Antagonist | Endogenous GPR171 Agonist | [6],[4] |
| IC50 | 220 nM | N/A | [6] |
| Kd | ~31-fold lower affinity than BigLEN | ~0.5 nM (mouse) | [7],[4] |
| EC50 | N/A | 1.6 nM (rat) | [4] |
| Molecular Weight | 237.34 g/mol | (Varies by species) | |
| Formula | C10H11N3S2 | LENSSPQAPARRLLPP | , |
Signaling Pathways and Mechanism of Action
GPR171 is coupled to inhibitory Gαi/o proteins.[3] Activation of GPR171 by its agonist, BigLEN, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] This signaling cascade ultimately leads to reduced neuronal excitability.[3] In T-cells, BigLEN binding to GPR171 suppresses T-cell receptor-mediated signaling pathways and inhibits T-cell proliferation.[5][8]
This compound, as a GPR171 antagonist, competitively blocks the binding of BigLEN to the receptor. This prevents the activation of the Gαi/o signaling pathway, thereby inhibiting the downstream effects of GPR171 activation.[7]
Caption: GPR171 signaling pathway activated by BigLEN and inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
[³⁵S]GTPγS Binding Assay
This assay is used to measure the activation of G-proteins by a GPCR agonist and its inhibition by an antagonist.
Objective: To determine the ability of BigLEN to stimulate G-protein binding and the ability of this compound to antagonize this effect.
Methodology:
-
Prepare membranes from a tissue or cell line expressing GPR171 (e.g., rat hypothalamus).[7]
-
Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compounds (BigLEN and/or this compound) in an appropriate assay buffer.
-
The reaction is typically carried out at 30°C for 60 minutes.[7]
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data are analyzed to determine the EC50 for the agonist and the IC50 for the antagonist.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Level Determination
This assay measures the intracellular concentration of cyclic AMP, a second messenger whose production is regulated by adenylyl cyclase.
Objective: To assess the effect of BigLEN and this compound on adenylyl cyclase activity through GPR171.
Methodology:
-
Culture cells expressing GPR171 (e.g., CHO cells) or use tissue homogenates (e.g., rat amygdala).[7]
-
Pre-treat the cells or homogenates with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.[7]
-
Treat the samples with the test compounds (BigLEN in the presence or absence of this compound).
-
Incubate for a specified period (e.g., 30 minutes).[7]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Compare the cAMP levels in treated samples to control samples to determine the inhibitory effect of the agonist and the blocking effect of the antagonist.
In Vivo Behavioral Studies
These studies are crucial for understanding the physiological effects of modulating GPR171 signaling in a whole-organism context.
Objective: To evaluate the effects of systemic or localized administration of this compound on behaviors such as anxiety and feeding.
Methodology (Example: Elevated Plus Maze for Anxiety):
-
Acclimate mice to the testing room.
-
Administer this compound or a vehicle control via the desired route (e.g., intraperitoneally for systemic effects or intra-BLA for localized effects).[6][7]
-
After a specified pre-treatment time, place the mouse in the center of an elevated plus maze, which consists of two open arms and two closed arms.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Analyze the time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[7]
-
Locomotor activity can be assessed by measuring the total distance traveled to control for confounding effects on movement.[6]
Functional Comparison
| Feature | This compound (Antagonist) | BigLEN (Endogenous Agonist) |
| Effect on GPR171 | Blocks receptor activation | Activates the receptor |
| Effect on cAMP levels | Prevents the decrease in cAMP levels induced by BigLEN | Decreases intracellular cAMP levels |
| Effect on Feeding | Attenuates CNO-mediated increases in food intake in specific mouse models.[6] | The BigLEN-GPR171 system is involved in regulating feeding and metabolism.[9][10][11][12] |
| Effect on Anxiety | Reduces anxiety-like behavior.[6][7] | The BigLEN-GPR171 system in the basolateral amygdala is implicated in anxiety-like behavior and fear conditioning.[7] |
| Effect on Pain | May modulate nociception by blocking GPR171. | GPR171 activation has been shown to alleviate pathologic pain.[13] |
| Effect on Immune System | Promotes antitumor T-cell immunity by blocking GPR171 signaling.[5] | Suppresses T-cell activation and proliferation.[5][8] |
Conclusion
This compound and BigLEN represent two critical tools for dissecting the function of the GPR171 signaling pathway. BigLEN, as the endogenous agonist, is essential for understanding the natural physiological and pathological roles of GPR171. In contrast, this compound, as a selective antagonist, provides a means to inhibit GPR171 function, enabling researchers to probe the consequences of blocking this pathway and to explore its therapeutic potential. The contrasting effects of these two molecules on feeding, anxiety, pain, and immune responses highlight the diverse and significant roles of the GPR171 receptor system. Further research utilizing these and other molecular tools will continue to unravel the complexities of GPR171 signaling and its potential as a drug target.
References
- 1. GPR171 | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. GPR171 - Wikipedia [en.wikipedia.org]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. peptide.com [peptide.com]
- 12. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Evaluating the Specificity of MS21570 for GPR171: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 171 (GPR171), activated by the endogenous neuropeptide BigLEN, has emerged as a promising target for therapeutic intervention in a range of physiological processes, including feeding behavior, anxiety, pain perception, and immune responses.[1] MS21570 has been identified as a selective antagonist of GPR171, offering a valuable tool for probing the function of this receptor. However, a thorough evaluation of its specificity is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
This guide provides a comprehensive overview of the current knowledge regarding the specificity of this compound for GPR171. Due to the limited availability of public data on comprehensive off-target screening for this compound, this guide also outlines the standard experimental protocols used to determine ligand specificity and discusses potential off-target considerations.
Ligand-Receptor Interaction Profile
The following table summarizes the known quantitative data for this compound and the endogenous ligand for GPR171.
| Compound | Type | Target | IC50 / Kd | Notes |
| This compound | Small molecule antagonist | GPR171 | IC50: 220 nM | Identified as a selective antagonist.[2] |
| BigLEN (mouse) | Endogenous peptide agonist | GPR171 | Kd: ~0.5 nM | A potent and selective natural ligand. |
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor. Upon activation by an agonist like BigLEN, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability.[3] Antagonists like this compound block this activation.
References
MS21570: A Key Antagonist for Unraveling GPR171 Function
A Comparative Guide for Researchers in Drug Discovery and Development
The G protein-coupled receptor 171 (GPR171), an emerging therapeutic target implicated in a range of physiological processes including pain perception, anxiety, and immune responses, has garnered significant interest within the scientific community. The development of selective antagonists is crucial for elucidating its complex signaling pathways and validating its therapeutic potential. Among the limited number of publicly characterized antagonists, MS21570 stands out as a valuable pharmacological tool. This guide provides a comprehensive overview of this compound, offering a comparison with the endogenous ligand and outlining the experimental frameworks for its characterization.
Performance and Characteristics of GPR171 Ligands
While the landscape of selective GPR171 antagonists is still evolving, this compound has been identified as a selective antagonist with a reported half-maximal inhibitory concentration (IC50) of 220 nM.[1][2] The primary endogenous agonist for GPR171 is the neuropeptide BigLEN.[3] Another compound, MS0015917, has been noted as a GPR171 antagonist, though detailed quantitative data for direct comparison remains limited in publicly accessible literature. The following table summarizes the available data for key GPR171 modulators.
| Ligand Name | Ligand Type | Potency (IC50/Kd) | Key Findings |
| This compound | Antagonist | 220 nM (IC50) | Selective GPR171 antagonist.[1][2] Attenuates BigLEN-mediated signaling.[4] |
| BigLEN | Endogenous Agonist | ~0.5 nM (Kd) | Natural ligand for GPR171.[3] |
| MS0015917 | Antagonist | Not Reported | Identified as a hit in a screening campaign.[4] |
GPR171 Signaling Pathway
GPR171 is a class A rhodopsin-like receptor that primarily couples to inhibitory Gαi/o proteins.[5] Activation of GPR171 by its endogenous ligand, BigLEN, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade has been shown to modulate various cellular processes, including T-cell activation and neuronal excitability.[6]
Experimental Protocols for Antagonist Characterization
The identification and characterization of GPR171 antagonists like this compound rely on a battery of in vitro assays. These assays are designed to assess the compound's ability to bind to the receptor and modulate its function.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the GPR171 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for GPR171.
Materials:
-
Cell membranes expressing GPR171
-
Radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of radiolabeled BigLEN with cell membranes expressing GPR171 in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled BigLEN).
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to GPR171. Antagonists are identified by their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Objective: To assess the functional antagonism of a test compound at the GPR171 receptor.
Materials:
-
Cell membranes expressing GPR171
-
GPR171 agonist (e.g., BigLEN)
-
Test compound (e.g., this compound)
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters or SPA beads
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations.
-
Add a fixed concentration of the GPR171 agonist (to stimulate the receptor) and [35S]GTPγS.
-
Incubate to allow for G protein activation and binding of [35S]GTPγS.
-
Terminate the reaction and separate bound from free [35S]GTPγS using filtration or a scintillation proximity assay (SPA).
-
Quantify the amount of bound [35S]GTPγS.
-
Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of the test compound to determine the IC50 value.
Intracellular Calcium Mobilization Assay
For GPR171, which is Gi/o-coupled, this assay typically requires co-expression of a promiscuous G protein (e.g., Gα16) or a chimeric G protein that redirects the signal to the Gq pathway, leading to calcium release from intracellular stores.
Objective: To measure the ability of a compound to block agonist-induced calcium mobilization mediated by GPR171.
Materials:
-
Cells co-expressing GPR171 and a suitable G protein (e.g., Gα16)
-
GPR171 agonist (e.g., BigLEN)
-
Test compound (e.g., this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the GPR171 agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC50.
Conclusion
This compound represents a significant tool for the pharmacological interrogation of GPR171. Its characterization as a selective antagonist provides a foundation for further investigation into the physiological roles of this receptor. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of this compound and the discovery of novel GPR171 modulators. As research in this area progresses, the development of a broader range of antagonists with diverse properties will be instrumental in translating our understanding of GPR171 biology into novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MS21570 and MS15203: Antagonist vs. Agonist Activity at the GPR171 Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key research compounds targeting the G protein-coupled receptor 171 (GPR171): MS21570, a GPR171 antagonist, and MS15203, a GPR171 agonist. This document synthesizes available experimental data to highlight their distinct mechanisms of action and resultant physiological effects.
GPR171, with its endogenous ligand BigLEN, has emerged as a significant target in various physiological processes, including pain modulation, anxiety, and immune response.[1][2] The specific effects of activating or inhibiting this receptor are being actively explored, with MS15203 and this compound serving as critical tools in this research. While no direct comparative studies have been published, this guide juxtaposes findings from independent research to offer a comprehensive overview.
Summary of Key Characteristics
| Feature | This compound (MS0021570_1) | MS15203 |
| Target | GPR171 | GPR171 |
| Mechanism of Action | Antagonist | Agonist |
| Endogenous Ligand Blocked/Mimicked | BigLEN | BigLEN |
| Primary Research Area | Anxiety, Fear Conditioning | Pain (Neuropathic & Inflammatory), Morphine Analgesia |
| Reported In Vivo Effects | Attenuates anxiety-like behavior and fear conditioning.[3][4] | Reduces chronic neuropathic and inflammatory pain in male mice, enhances morphine antinociception, shows minimal reward liability.[5][6][7] |
| Cellular Effect | Blocks BigLEN-mediated activation of GPR171 and hyperpolarization of neurons.[3][4] | Activates GPR171, leading to hyperpolarization of neurons and modulation of nociceptor ion channels.[4][8] |
GPR171 Signaling Pathway and Points of Intervention
The GPR171 receptor is coupled to inhibitory Gαi/o proteins. Upon activation by its endogenous ligand BigLEN, or an agonist like MS15203, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced neuronal excitability. This pathway is central to the observed physiological effects. This compound, as an antagonist, blocks the binding of BigLEN, thereby preventing this signaling cascade.
GPR171 signaling cascade and intervention points for MS15203 and this compound.
Experimental Data and Protocols
MS15203 in Pain Modulation
Experimental Finding: Repeated systemic administration of MS15203 (10 mg/kg, i.p.) reduced the duration of chronic neuropathic and inflammatory pain in male mice.[5] In models of chemotherapy-induced peripheral neuropathy (CIPN), MS15203 treatment for 5 days resulted in an improvement in allodynia in male mice.[9] Furthermore, MS15203 was found to enhance morphine-mediated antinociception.[6] Studies on its abuse liability showed that MS15203 does not produce a conditioned place preference, indicating a low potential for reward.[7]
Experimental Protocol: Chronic Pain Model
-
Induction of Pain:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) injection.[9]
-
Neuropathic Pain: Chemotherapy-induced peripheral neuropathy (CIPN) via paclitaxel (B517696) administration.[5][9]
-
-
Drug Administration: MS15203 was administered once daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[5][9][10]
-
Behavioral Testing: Thermal hypersensitivity and mechanical allodynia were assessed.[9]
-
Biochemical Analysis: GPR171 protein levels in the periaqueductal gray (PAG) were measured via immunostaining.[5][9]
Workflow for assessing MS15203 efficacy in chronic pain models.
This compound in Anxiety and Fear
Experimental Finding: Systemic administration of this compound (referred to as MS0021570_1) was found to attenuate anxiety-like behavior.[3] When administered directly into the basolateral amygdala (BLA), it also reduced anxiety-like behavior and fear conditioning.[4] This was corroborated by findings that lentiviral-mediated knockdown of GPR171 in the BLA produced similar anxiolytic effects.[3]
Experimental Protocol: Anxiety and Fear Conditioning Model
-
Animals: Male C57bl/6J mice.[4]
-
Drug Administration:
-
Systemic: Route and dosage for systemic administration leading to anxiolytic effects are noted but specific quantitative data for comparison is limited in the provided abstracts.
-
Intra-BLA: Bilateral injection of MS0021570_1 directly into the basolateral amygdala.[4]
-
-
Behavioral Testing:
-
Electrophysiology: Recording of membrane potential of BLA pyramidal neurons to assess the effect of GPR171 activation and blockade.[4]
Conclusion
This compound and MS15203 represent two sides of the same coin in the study of GPR171. MS15203, as an agonist, has demonstrated potential as an analgesic, particularly for chronic pain, with the added benefit of low reward potential.[5][7] In contrast, the antagonist this compound has shown promise in reducing anxiety and fear responses by blocking GPR171 signaling in key brain regions like the basolateral amygdala.[3][4]
The divergent effects of these compounds underscore the complex role of the GPR171/BigLEN system in the central nervous system. For researchers in drug development, MS15203 presents a promising lead for novel non-opioid analgesics, while this compound provides a tool to investigate GPR171's role in psychiatric disorders and as a potential anxiolytic. Further research, including direct comparative studies, will be invaluable in fully elucidating the therapeutic potential of modulating the GPR171 receptor.
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unveiling the Anxiolytic Potential of MS21570: A Comparative Analysis
For Immediate Release
New research highlights the anxiolytic properties of MS21570, a novel GPR171 antagonist, offering a promising new avenue for the development of treatments for anxiety disorders. This guide provides a comprehensive comparison of this compound with established anxiolytic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has demonstrated significant anxiolytic-like effects in preclinical studies, particularly when administered directly into the basolateral amygdala (BLA), a brain region critically involved in processing fear and anxiety.[1] The mechanism of action for this compound centers on its role as an antagonist for the G protein-coupled receptor 171 (GPR171), which is part of the BigLEN-GPR171 peptide receptor system.[1] By blocking GPR171, this compound modulates neuronal activity within the BLA, leading to a reduction in anxiety-like behaviors. This guide presents a comparative analysis of this compound against two widely used anxiolytics, Diazepam and Buspirone (B1668070), based on performance in standard behavioral assays.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic effects of this compound have been evaluated using the Elevated Plus Maze (EPM) and the Open Field Test (OFT), two standard behavioral paradigms for assessing anxiety in rodents. The following tables summarize the quantitative data from these studies and provide a comparison with Diazepam, a benzodiazepine (B76468) that enhances GABAergic inhibition, and Buspirone, a serotonin (B10506) 5-HT1A receptor agonist.
Data from the Elevated Plus Maze (EPM) Test
The EPM test assesses anxiety by measuring the animal's tendency to explore the open, unprotected arms of a maze versus the enclosed, protected arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Dose | Administration Route | Key Finding |
| This compound | (Not specified) | Intra-BLA | Significant increase in open arm time.[1] |
| Diazepam | 1.5 mg/kg | Intraperitoneal (i.p.) | Significant increase in the percentage of time spent in the open arms.[2][3] |
| Buspirone | 2.0 mg/kg | Intraperitoneal (i.p.) | Exhibited anxiolytic-like effects.[4] |
Data from the Open Field Test (OFT)
The OFT gauges anxiety levels by observing the animal's exploratory behavior in a novel, open environment. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.
| Compound | Dose | Administration Route | Key Finding |
| This compound | 5 mg/kg | Intraperitoneal (i.p.) | Significant increase in time spent in the center of the open field.[1] |
| Diazepam | 1.5 mg/kg | Intraperitoneal (i.p.) | Reduced anxiety-like behaviors such as stretch-attend postures.[5] |
| Buspirone | 0.3 mg/kg | Intraperitoneal (i.p.) | Increased exploratory behavior and time spent in the center.[6] |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM apparatus consists of four arms arranged in a plus shape, elevated from the floor.[7][8] Two arms are enclosed by high walls, while the other two are open. The procedure is as follows:
-
Habituation: The animal is placed in the testing room for a period of at least 30-60 minutes prior to the test to acclimate to the new environment.[7]
-
Placement: The mouse is placed in the center of the maze, facing one of the open arms.[8][9]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.[8][9]
-
Data Collection: A video tracking system records the animal's movements, specifically the time spent in and the number of entries into the open and closed arms.[7][8]
-
Analysis: An increase in the proportion of time spent in the open arms and the number of entries into the open arms are interpreted as anxiolytic effects.[8]
Open Field Test (OFT)
The OFT involves placing an animal in a large, open, and brightly lit arena.[6] The animal's natural aversion to open spaces leads to anxiety-like behaviors.
-
Apparatus: A square arena with high walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by the tracking software.
-
Procedure: The mouse is gently placed in the center or a corner of the open field.[6]
-
Observation: The animal's behavior is recorded for a set period, usually 5 to 10 minutes.[6]
-
Parameters Measured: Key parameters include the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of entries into the center zone.[6]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the central zone, indicating a reduction in anxiety.[6]
Signaling Pathways and Experimental Workflow
GABAergic Signaling Pathway in Anxiety
Anxiety is modulated by various neurotransmitter systems, with the GABAergic system playing a crucial role in regulating neuronal excitability.[10][11][12] Benzodiazepines like Diazepam exert their anxiolytic effects by enhancing the inhibitory effects of GABA.
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. transpharmation.com [transpharmation.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icahealth.com [icahealth.com]
- 12. thesciencebrigade.com [thesciencebrigade.com]
A Comparative Guide to In Vitro Assays for Validating PD-1/PD-L1 Antagonism: A Framework for Evaluating MS21570
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro assays used to validate the antagonism of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. As information on the specific target of MS21570 is not publicly available, this document uses the well-characterized PD-1/PD-L1 immune checkpoint pathway as a representative model for establishing a robust validation framework. The principles, protocols, and comparative data presented herein can be adapted to evaluate the antagonistic activity of novel therapeutic candidates like this compound, assuming a similar mechanism of action.
The interaction between PD-1, an inhibitory receptor on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, suppresses the anti-tumor immune response.[1][2][3] Therapeutic agents that block this interaction can reinvigorate the function of tumor-specific T cells, leading to potent anti-tumor immunity.[4] This guide details several key assays to quantify the potency of such blocking agents.
Comparative Performance of Known PD-1/PD-L1 Antagonists
To provide a benchmark for evaluating a new chemical entity (NCE) like this compound, the following tables summarize the reported in vitro potency of commercially available and late-stage clinical antagonists. These include monoclonal antibodies and small molecule inhibitors.
Table 1: Potency of Monoclonal Antibody Antagonists in Cell-Based Bioassays
| Antagonist | Target | Assay Type | Cell System | Readout | Potency (EC50/IC50) |
| Pembrolizumab | PD-1 | PD-1/PD-L1 Blockade Bioassay | Jurkat-PD-1/CHO-PD-L1 | Luminescence | 0.11 µg/mL[5] |
| Nivolumab | PD-1 | PD-1/PD-L1 Blockade Bioassay | Jurkat-PD-1/CHO-PD-L1 | Luminescence | 0.28 µg/mL[5] |
| Atezolizumab | PD-L1 | HTRF Binding Assay | Recombinant Proteins | TR-FRET | 3.9 nM[6] |
Table 2: Potency of Small Molecule Antagonists in Biochemical and Biophysical Assays
| Antagonist | Target | Assay Type | System | Readout | Potency (IC50) |
| BMS-1166 | PD-L1 | SPR-Based Blockade Assay | Recombinant Proteins | Response Units | Not specified[7] |
| BMS-202 | PD-L1 | SPR-Based Blockade Assay | Recombinant Proteins | Response Units | Not specified[7] |
| Inhibitor 1 | PD-1/PD-L1 | HTRF Binding Assay | Recombinant Proteins | TR-FRET | 177 nM[6] |
| Inhibitor 3 | PD-1/PD-L1 | HTRF Binding Assay | Recombinant Proteins | TR-FRET | 146 nM[6] |
Key In Vitro Assays for Antagonist Validation
PD-1/PD-L1 Blockade Bioassay (Cell-Based)
This bioluminescent cell-based assay measures the ability of a test compound to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling.[8]
-
Cell Culture :
-
Compound Treatment :
-
Prepare serial dilutions of the test antagonist (e.g., this compound) and reference antibodies.
-
Add the diluted compounds to the plated aAPC/CHO-K1 cells.
-
-
Co-culture :
-
Add the PD-1 Effector Cells to the wells containing the aAPC/CHO-K1 cells and test compounds.
-
Incubate the co-culture for approximately 6 hours to allow for PD-1/PD-L1 interaction and subsequent TCR signaling inhibition or restoration.[5]
-
-
Luminescence Detection :
-
Add a luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System) to the wells.
-
Measure luminescence using a standard luminometer.[8] The signal is proportional to the degree of PD-1/PD-L1 blockade.
-
-
Data Analysis :
-
Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the EC50 value.
-
References
- 1. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 4. Discovery and preclinical characterization of the antagonist anti-PD-L1 monoclonal antibody LY3300054 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 6. revvity.com [revvity.com]
- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
A Comparative Analysis of the Pharmacokinetics of GPR171 and ROCK Inhibitors
This guide provides a comparative overview of the pharmacokinetic properties of the GPR171 antagonist MS21570 and several ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, including fasudil (B1672074), KD025, and RKI-1447. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these compounds based on available preclinical data. While quantitative pharmacokinetic data for this compound and the ROCK inhibitor Y-27632 are not publicly available, this guide summarizes their known biological activities and presents detailed pharmacokinetic data for other key ROCK inhibitors.
Introduction to the Compounds
This compound is a GPR171 antagonist. GPR171, a G protein-coupled receptor, is activated by the endogenous neuropeptide BigLEN and is involved in regulating feeding, anxiety, and fear conditioning.[1] Antagonists of this receptor are being investigated for their potential therapeutic effects in neuropsychiatric disorders.
ROCK inhibitors are a class of compounds that target the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, and contraction. ROCK inhibitors like fasudil , Y-27632 , KD025 , and RKI-1447 have been investigated for a wide range of therapeutic applications, including cardiovascular diseases, neurological disorders, and cancer.[2][3][4][5]
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for fasudil, KD025, and RKI-1447 in rats, providing a basis for comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Comparison of Pharmacokinetic Parameters of ROCK Inhibitors in Rats
| Parameter | Fasudil | KD025 | RKI-1447 |
| Dose and Route | 3, 6, 12 mg/kg IV | 2 mg/kg IV; 5 mg/kg PO | 2 mg/kg IV; 10 mg/kg PO |
| Cmax (ng/mL) | 3300 ± 1050 (3 mg/kg IV) | Not explicitly stated for IV | Not explicitly stated for IV |
| 5100 ± 960 (6 mg/kg IV) | |||
| 18820 ± 5910 (12 mg/kg IV) | |||
| Tmax (h) | Not applicable (IV) | Not explicitly stated | Not explicitly stated |
| AUC (µg·min/mL or ng·h/mL) | 52.54 ± 7.97 (3 mg/kg IV) | Not explicitly stated for IV | Not explicitly stated for IV |
| 102.87 ± 42.97 (6 mg/kg IV) | |||
| 325.79 ± 73.00 (12 mg/kg IV) | |||
| Half-life (t½) (min or h) | 24.9 ± 4.5 min (3 mg/kg IV) | Not explicitly stated for IV | 6.2 ± 2.0 h (IV) |
| 41.1 ± 27.5 min (6 mg/kg IV) | 7.0 ± 5.9 h (PO) | ||
| 41.3 ± 21.1 min (12 mg/kg IV) | |||
| Bioavailability (%) | Not applicable | ~37% | 7.3% |
| Clearance (CL) (mL/min/kg) | Not explicitly stated | 38.9 (IV) | Not explicitly stated |
| Volume of Distribution (Vss) (mL/kg) | Not explicitly stated | 1780.6 (IV) | Not explicitly stated |
| Reference | [6] | [2] | [3] |
Note: The data for fasudil was presented in µg/mL and µg·min/mL, and has been described here as presented in the source. Direct comparison of AUC values requires unit consistency. Data for different compounds were obtained from separate studies and experimental conditions may vary.
Experimental Protocols
Below are detailed methodologies for representative in vivo pharmacokinetic studies and bioanalytical sample analysis.
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol describes a general procedure for evaluating the pharmacokinetic profile of a small molecule compound following intravenous and oral administration in rats.
1. Animal Model:
-
Species: Male Sprague Dawley rats.
-
Weight: 250-310 g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. For oral dosing studies, an overnight fast may be required.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). The formulation is administered as a bolus injection or infusion via the tail vein or a cannulated jugular vein.[7][8]
-
Oral (PO) Administration: The compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administration is performed via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 200-300 µL) are collected at predetermined time points. For IV administration, typical time points include: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7][9] For oral administration, sampling times are adjusted to capture the absorption phase (e.g., 15, 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is drawn from the tail vein, saphenous vein, or a surgically implanted cannula in the jugular or femoral artery.[7][8][10]
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Plasma Preparation and Storage:
-
The blood samples are centrifuged at approximately 2000-4000 x g for 5-10 minutes at 4°C to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Pharmacokinetic Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
LC-MS/MS Bioanalysis of Plasma Samples (Representative Protocol)
This protocol outlines a general method for the quantification of small molecule compounds in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample, 150 µL of an organic solvent (e.g., acetonitrile) containing an internal standard is added to precipitate the plasma proteins.[3]
-
The mixture is vortexed vigorously for 1-2 minutes.
-
The samples are then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
The clear supernatant is transferred to a new plate or vials for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is typically used for separation.[3]
-
Mobile Phase: A gradient elution is employed using two mobile phases, for example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected onto the column.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Data Analysis: The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
Signaling Pathways and Experimental Workflows
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor.[11] Upon binding of its endogenous ligand, BigLEN, the receptor activates downstream signaling cascades. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. GPR171 activation can also influence other signaling pathways, such as the phosphorylation of ERK1/2.[12] The antagonist this compound blocks the binding of BigLEN to GPR171, thereby inhibiting these downstream effects.
Caption: GPR171 signaling pathway.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from drug administration to data analysis.
Caption: General workflow of a pharmacokinetic study.
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Rho-kinase signaling with Y-27632 blocks melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]
- 7. In Vivo Intravenous Pharmacokinetic Study in Rats [bio-protocol.org]
- 8. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
- 10. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MS21570: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of MS21570, a selective GPR171 antagonist. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
This compound is a solid, white to off-white powder.[1] While specific ecotoxicity data is unavailable, it is crucial to handle and dispose of this compound with care to prevent environmental contamination.[2] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Key Compound Characteristics
A summary of the pertinent physical and chemical properties of this compound is provided below to inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C10H11N3S2 |
| Molecular Weight | 237.34 g/mol |
| Appearance | Solid, white to off-white powder |
| CAS Number | 65373-29-7 |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. |
| Solubility | Soluble in DMSO (up to 125 mg/mL) and ethanol (B145695) (up to 100 mM).[1] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Waste Identification and Segregation:
-
Identify all this compound waste streams: This includes pure, unadulterated this compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, bench paper, and empty containers).
-
Segregate this compound waste: Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
3. Containerization:
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., gloves, wipes, contaminated labware) into a designated, sealable, and clearly labeled hazardous waste container.
-
For spills of solid this compound, use appropriate tools to carefully transfer the material into a convenient waste disposal container.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.
-
Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
-
-
Empty Containers:
-
Triple-rinse empty containers that held this compound with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.
-
4. Labeling:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "65373-29-7"
-
An accurate list of the container's contents, including all solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
5. Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep waste containers away from heat and sources of ignition.[2]
6. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Follow all institutional procedures for waste manifest documentation.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: Comprehensive Handling and Disposal of MS21570
For Immediate Reference: Essential Safety and Handling Protocols for MS21570
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective GPR171 antagonist. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE as outlined in the safety data sheet.
| Body Part | Required Protection | Specifications |
| Eyes | Safety Goggles | Splash-proof |
| Body | Full Suit | Provides complete coverage |
| Respiratory | Dust Respirator | Use a self-contained breathing apparatus for significant exposure risk |
| Hands | Gloves | Chemically resistant |
| Feet | Boots | Closed-toe, protective footwear |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Store in a tightly closed container.
-
Recommended storage temperature is -20°C for up to one year, or -80°C for up to two years.[1]
Handling:
-
Keep away from heat and sources of ignition.[2]
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[2]
Dissolution Protocols: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For in vivo studies, several preparation methods can be utilized to achieve a clear solution:
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.53 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.53 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.53 mM) |
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Emergency Procedures and Disposal
In the event of an accidental release or spill, immediate and appropriate action is necessary.
Accidental Release:
-
Small Spill: Use appropriate tools to carefully collect the spilled material and place it into a designated waste disposal container.[2]
-
Large Spill: Use a shovel to transfer the spilled material into a suitable waste disposal container.[2]
-
A self-contained breathing apparatus should be used to avoid inhalation of the product.[2] It is advisable to consult a specialist before handling a large spill.[2]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with water as a precaution. Remove any contact lenses.[2]
Disposal: All waste materials, including the compound itself, contaminated residues, and packaging, must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Experimental Workflow Visualization
To ensure clarity and procedural adherence, the following diagrams illustrate key workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
